2-Amino-pyrimidine-4,6-diol
Description
Properties
CAS No. |
195-69-7 |
|---|---|
Molecular Formula |
C9H12O3S |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Amino-pyrimidine-4,6-diol from dimethyl malonate and guanidine hydrochloride.
A Comprehensive Technical Guide to the Synthesis of 2-Amino-pyrimidine-4,6-diol
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-amino-pyrimidine-4,6-diol, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. The primary synthetic route discussed is the cyclocondensation reaction between dimethyl malonate and guanidine hydrochloride. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters influencing reaction yield and purity. Furthermore, it covers the characterization of the final product and outlines essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic pathway.
Introduction: The Significance of 2-Amino-pyrimidine-4,6-diol
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Among its derivatives, 2-aminopyrimidines are of particular interest due to their diverse pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] 2-Amino-pyrimidine-4,6-diol, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, such as sulfonylurea pesticides and various drug candidates.[3][4] Its structural features, including the potential for hydrogen bonding and tautomerism, make it a versatile synthon in medicinal chemistry.[5][6]
The synthesis of 2-amino-pyrimidine-4,6-diol is most commonly achieved through a cyclocondensation reaction. This guide focuses on the well-established and efficient method involving the reaction of dimethyl malonate with guanidine hydrochloride.[7] This approach is favored for its relatively high yields and straightforward procedure.
The Underlying Chemistry: A Mechanistic Perspective
The synthesis of 2-amino-pyrimidine-4,6-diol from dimethyl malonate and guanidine hydrochloride is a classic example of a cyclocondensation reaction.[8] This class of reactions is fundamental in heterocyclic chemistry for the formation of ring structures. The overall transformation involves the formation of two new carbon-nitrogen bonds and the subsequent cyclization to yield the pyrimidine ring.
A strong base, typically sodium methoxide or sodium ethoxide, is essential to facilitate the reaction.[9] The base serves two primary purposes:
-
Deprotonation of Guanidine Hydrochloride: Guanidine hydrochloride is a salt and needs to be converted to the free base, guanidine, to act as a nucleophile.
-
Formation of the Malonate Enolate: The base deprotonates the acidic α-carbon of dimethyl malonate, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
The reaction proceeds through a series of nucleophilic acyl substitution and condensation steps. While the precise sequence can vary, a plausible mechanism is as follows:
-
Step 1: Nucleophilic Attack: The guanidine free base attacks one of the carbonyl carbons of dimethyl malonate.
-
Step 2: Elimination of Methanol: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol.
-
Step 3: Intramolecular Cyclization: The remaining amino group of the guanidine moiety attacks the second carbonyl carbon of the malonate derivative, leading to the formation of a six-membered ring.
-
Step 4: Tautomerization: The initial cyclic product undergoes tautomerization to the more stable aromatic diol form.[5][10]
It is important to note that 2-amino-pyrimidine-4,6-diol can exist in several tautomeric forms, with the diol form being in equilibrium with keto-enol and imino-enamine forms.[6][11] The predominant tautomer can be influenced by factors such as solvent and pH.
Caption: Reaction Mechanism for the Synthesis of 2-Amino-pyrimidine-4,6-diol.
Field-Tested Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | 15 mmol | ≥99% |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 15 mmol | ≥99% |
| Sodium Metal | Na | 22.99 | ~15 mmol | Reagent Grade |
| Anhydrous Methanol | CH₃OH | 32.04 | 25 mL | ≥99.8% |
| 10% Hydrochloric Acid | HCl | 36.46 | As needed | |
| Distilled Water | H₂O | 18.02 | As needed | |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% |
Step-by-Step Methodology
Step 1: Preparation of Sodium Methoxide Solution (in situ)
-
Action: In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, carefully add small, freshly cut pieces of sodium metal to 25 mL of anhydrous methanol.
-
Causality: Sodium methoxide is a strong base that is highly sensitive to moisture. Preparing it in situ ensures its reactivity. Anhydrous methanol is crucial to prevent the reaction of sodium with water, which is highly exothermic and produces hydrogen gas.
Step 2: Formation of the Guanidine Free Base
-
Action: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride. Stir the mixture for a few minutes.
-
Causality: The sodium methoxide deprotonates the guanidinium ion to form the free guanidine base, which is the active nucleophile in the subsequent reaction. Sodium chloride precipitates out of the solution.
Step 3: The Condensation Reaction
-
Action: Slowly add dimethyl malonate to the reaction mixture. Heat the mixture to reflux and maintain for 2-3 hours.[9]
-
Causality: The slow addition of dimethyl malonate helps to control the initial exothermic reaction. Refluxing provides the necessary activation energy for the cyclocondensation to proceed to completion.
Step 4: Work-up and Isolation
-
Action: After the reflux period, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Causality: Removing the methanol shifts the equilibrium towards the product and allows for the isolation of the crude product.
Step 5: Purification
-
Action: Dissolve the resulting white solid in a minimum amount of water. Adjust the pH of the solution to 6 with 10% hydrochloric acid.[9]
-
Causality: The product, 2-amino-pyrimidine-4,6-diol, is soluble in alkaline solutions as its sodium salt. Acidification protonates the diol, causing it to precipitate out of the solution. A pH of 6 is chosen to ensure complete precipitation while minimizing the risk of protonating the amino group.
-
Action: Filter the precipitate and wash it sequentially with distilled water and ethanol.
-
Causality: Washing with water removes any remaining inorganic salts, such as sodium chloride. The ethanol wash helps to remove any unreacted organic starting materials and aids in drying the final product.
-
Action: Dry the purified product in a vacuum oven.
-
Causality: Drying under vacuum removes residual solvent to yield the pure, solid 2-amino-pyrimidine-4,6-diol.
Caption: Experimental Workflow for the Synthesis of 2-Amino-pyrimidine-4,6-diol.
Characterization of 2-Amino-pyrimidine-4,6-diol
The identity and purity of the synthesized 2-amino-pyrimidine-4,6-diol should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR | Peaks corresponding to the C-H proton of the pyrimidine ring and the exchangeable protons of the amino and hydroxyl groups. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Signals for the four distinct carbon atoms in the pyrimidine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl groups), and C=N and C=C stretching of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (127.10 g/mol ). |
Safety Precautions and Considerations
As with any chemical synthesis, it is imperative to adhere to strict safety protocols.
-
Sodium Metal: Reacts violently with water. Handle with care in a dry environment.
-
Methanol: Flammable and toxic. Use in a well-ventilated fume hood.
-
Guanidine Hydrochloride: Irritant. Avoid inhalation and contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.
Conclusion
The synthesis of 2-amino-pyrimidine-4,6-diol via the cyclocondensation of dimethyl malonate and guanidine hydrochloride is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently obtain high yields of the pure product. The versatility of 2-amino-pyrimidine-4,6-diol as a building block in the development of novel therapeutic agents underscores the importance of mastering its synthesis.
References
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Medicinal Chemistry Letters, 3(10), 834-838.
- Lopes, C. M., Lou, D., & Santoro, S. A. (2009). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 76(3), 548-557.
- Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Shuto, Y., Taniguchi, E., & Eto, M. (1973). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 17(3), 221-236.
- Faghih, Z., Shahrokh, S., & Fereidounpour, M. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands of Chemistry, 1(1), 1-8.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(15), 3488.
- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7027.
- Livinghouse, T., & Meyers, A. I. (1983). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. The Journal of Organic Chemistry, 48(25), 4886-4890.
- Google Patents. (2007). CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
- Izquierdo, I., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1487-1497.
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. Retrieved from [Link]
- Wiechmann, J. R., et al. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 984-988.
- Novotna, E., et al. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 14(4), 1347-1357.
- Li, Y., & Odom, A. L. (2013). Ti-amide Catalyzed Synthesis of Cyclic Guanidines from Di-/Triamines and Carbodiimides. Organic Letters, 15(21), 5488-5491.
-
ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]
- Google Patents. (2013). CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 345-376.
- Manorama, P., & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8).
- Bagley, M. C., et al. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 8, 124-132.
-
Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Tautomer - Wikipedia [en.wikipedia.org]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Amino-pyrimidine-4,6-diol.
Title: Comprehensive Spectroscopic Characterization of 2-Amino-pyrimidine-4,6-diol (2-Amino-4,6-dihydroxypyrimidine)
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 2-Amino-pyrimidine-4,6-diol (CAS: 56-09-7), a critical pharmacophore in the synthesis of antiviral agents (e.g., acyclovir analogs) and pteridines.
The Central Analytical Challenge: While nomenclature suggests a "diol" (aromatic enol) structure, this molecule exhibits complex lactam-lactim tautomerism . In the solid state and polar solvents (DMSO, H₂O), it predominantly exists as 2-amino-1H-pyrimidine-4,6-dione . Failure to account for this equilibrium leads to misinterpretation of carbonyl signals in IR and C5-proton shifts in NMR. This guide resolves these ambiguities through multi-modal spectral correlation.
Part 1: Structural Dynamics & Tautomerism
Before analyzing spectra, one must define the species being observed. The "diol" form is energetically unfavorable compared to the "dione" (keto) form due to the stability of the amide-like (lactam) resonance.
Key Tautomeric States:
-
Diol Form (Lactim): Aromatic, fully conjugated. Rare in polar media.
-
Dione Form (Lactam): Non-aromatic ring, distinct C=O bonds. Dominant in DMSO-d₆ and KBr pellets.
Figure 1: Tautomeric equilibrium favoring the keto-form, which dictates the observed spectral fingerprint.
Part 2: Infrared Spectroscopy (FT-IR)
Methodological Insight: Because the molecule is a zwitterionic solid with high melting point (>300°C), KBr pellet transmission is superior to ATR (Attenuated Total Reflectance) for resolving the broad hydrogen-bonding networks inherent to the crystal lattice.
Spectral Analysis (Keto-Form Dominance): The spectrum is characterized by the absence of sharp free O-H stretches and the presence of broad, intense carbonyl features.
| Frequency (cm⁻¹) | Functional Group Assignment | Structural Insight |
| 3400 - 3100 | ν(N-H) (Primary Amine & Amide) | Broad, multi-band region due to intermolecular H-bonding between NH₂ and C=O. |
| ~2900 - 2700 | ν(C-H) (C5-H) | Weak, often obscured by the broad NH/OH envelope. |
| 1680 - 1640 | ν(C=O) (Amide I) | Diagnostic Peak. Confirms the dione tautomer. If it were pure diol, this region would be silent. |
| 1620 - 1580 | δ(NH₂) (Scissoring) | Overlaps with ring C=N / C=C vibrations. |
| 1250 - 1200 | ν(C-N) | Strong stretch linking the exocyclic amine to the ring. |
| 800 - 600 | Ring Breathing / γ(N-H) | "Fingerprint" region characteristic of 4,6-substituted pyrimidines. |
Part 3: Nuclear Magnetic Resonance (NMR)
Solvent Selection Strategy:
-
CDCl₃: Inappropriate. The compound is insoluble.
-
DMSO-d₆: Standard. Solubilizes the polar dione form and slows proton exchange enough to potentially observe labile NH protons.
-
D₂O: Causes disappearance of NH/OH signals (H-D exchange), useful for confirming exchangeable protons but loses structural information.
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 10.0 - 11.5 | Broad Singlet | 1H/2H | Ring N-H | Highly variable. Indicates protonation of ring nitrogens (lactam form). |
| 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ (Exocyclic) | Broadened by quadrupole relaxation of ¹⁴N and H-bonding. |
| 4.6 - 4.8 | Singlet | 1H | C5-H | Critical Diagnostic. Upfield shift (compared to aromatic ~6-7 ppm) confirms loss of aromaticity and sp³-like character or shielding by carbonyls. |
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 164.0 - 165.0 | C=O (Carbonyl) | C4 and C6 (Equivalent in symmetric tautomer). |
| 152.0 - 153.0 | C=N (Guanidine-like) | C2 (Attached to amino group). |
| 82.0 - 83.0 | CH (Alkene-like) | C5. The high-field shift (low ppm) confirms the electron-rich nature of the β-carbon in the enamine-like system. |
Part 4: Mass Spectrometry (EI/ESI)
Ionization Logic:
-
ESI (+): Ideal for reaction monitoring. Expect [M+H]⁺ = 128.1.
-
EI (70 eV): Provides structural fingerprints via fragmentation.
Fragmentation Pathway (EI): The molecule undergoes Retro-Diels-Alder (RDA) cleavage and expulsion of stable small molecules (CO, HNCO).
Key Fragments (m/z):
-
127 (M⁺): Base peak (100%).[1] Highly stable molecular ion.
-
99 [M - CO]⁺: Loss of carbonyl group (28 Da).
-
84 [M - HNCO]⁺: Typical pyrimidine ring cleavage (loss of isocyanic acid).
-
43 [H₂N-C≡N]⁺: Cyanamide fragment or related species.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Part 5: Validated Experimental Protocols
Protocol A: Sample Preparation for NMR (Self-Validating)
-
Drying: Dry 20 mg of sample in a vacuum oven at 60°C for 4 hours to remove lattice water (which appears at 3.33 ppm in DMSO).
-
Solvation: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Sonication: Sonicate for 5 minutes. The compound dissolves slowly; visual clarity is required.
-
Validation: Check for the residual DMSO quintet at 2.50 ppm. If the water peak at 3.33 ppm is larger than the C5-H peak, re-dry the sample.
Protocol B: KBr Pellet Preparation for IR
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.
-
Validation: Run a background scan of air. The pellet should be translucent. If opaque, regrind.
References
-
SDBS (AIST). Spectral Database for Organic Compounds, SDBS No. 2568 (2-Amino-4,6-dihydroxypyrimidine). National Institute of Advanced Industrial Science and Technology (Japan). [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. [Link]
Sources
Comprehensive Technical Guide: Tautomeric Forms of 2-Amino-pyrimidine-4,6-diol in Solution
Executive Summary
2-Amino-pyrimidine-4,6-diol (CAS: 56-09-7), also known as 2-amino-4,6-dihydroxypyrimidine, is a critical heterocyclic scaffold in the synthesis of antiviral agents (e.g., Abacavir) and antibacterial guanylsulfonamides. Its utility in drug development is frequently complicated by its complex tautomeric equilibrium.
In solution, this compound does not exist as a static "diol." Instead, it fluctuates between lactim (diol), lactam-lactim (mono-keto), and lactam (di-keto) forms. Furthermore, in aqueous environments, it undergoes a slow, thermodynamically driven transformation into a zwitterionic species and subsequent dimerization. Understanding these shifts is not merely academic; it dictates the regioselectivity of alkylation reactions (N- vs. O-alkylation) and the stability of stock solutions.
This guide provides a structural analysis of these tautomers, their thermodynamic drivers, and a validated NMR protocol for determining their ratios in solution.[1]
Part 1: The Structural Landscape
The "2-Amino-pyrimidine-4,6-diol" nomenclature describes only one of three primary neutral tautomers. In polar aprotic solvents (e.g., DMSO), the equilibrium is dominated by the mono-keto (lactam-lactim) form, whereas the solid state often favors hydrogen-bonded networks of the lactam-lactim or di-lactam forms.
Primary Tautomers
The three canonical forms differ in the protonation state of the ring nitrogens (N1/N3) and the exocyclic oxygens (C4/C6).
| Designation | Structure Name | Characteristics | Dominant Environment |
| Form A | Di-enol (Lactim) | Fully aromatic pyrimidine ring. Two hydroxyl groups.[2][3] | Rare in polar solvents; trapped by O-alkylation. |
| Form B | Mono-keto (Lactam-Lactim) | 2-amino-6-hydroxypyrimidin-4(3H)-one. Breaks aromaticity partially. | Major species in DMSO. |
| Form C | Di-keto (Lactam) | 2-amino-1H-pyrimidine-4,6-dione. C5 is a CH₂ (methylene). | Minor species in DMSO; relevant in synthesis. |
The Aqueous Anomaly: Zwitterions and Dimers
In aqueous solution (
-
Zwitterion Formation: The compound rapidly equilibrates to a zwitterionic form (likely protonated at N3 and deprotonated at O4/O6).
-
Dimerization (The "Hidden" Trap): Over 24–72 hours, the monomer slowly dimerizes to form 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine . This process is reversible upon switching to DMSO but can lead to erroneous potency data if aqueous stocks are stored for extended periods.
Part 2: Visualization of Tautomeric Equilibria
The following diagram illustrates the dynamic relationship between the forms, including the critical dimerization pathway in water.
Caption: Equilibrium pathways of 2-amino-4,6-dihydroxypyrimidine showing solvent-dependent stability and dimerization.
Part 3: Experimental Protocol for Tautomer Determination
This protocol uses
-
Aromatic C5-H (Form A/B):
4.5 – 5.5 ppm (Singlet). -
Aliphatic C5-H
(Form C): 3.0 – 4.0 ppm (Singlet or broad).
Materials
-
Analyte: 2-Amino-4,6-dihydroxypyrimidine (>98% purity).[2][4]
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (internal standard).-
Note: Avoid
for structural characterization due to solubility issues and dimerization kinetics.
-
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the compound into a clean vial.
-
Add 600 µL of DMSO-
. -
Critical: Vortex immediately. The compound should dissolve completely to give a clear solution. If turbidity persists, filter through a 0.2 µm PTFE syringe filter, but be aware this may remove dimeric precipitates.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The exchangeable protons (NH/OH) often have long T1 relaxation times; a short D1 will suppress their integration.
-
Scans: 16–32 scans are sufficient for 10 mg/600 µL.
-
Temperature: 298 K (25°C).
-
-
Data Analysis & Interpretation:
-
Step A: Reference the Spectrum. Set the residual DMSO quintet to 2.50 ppm.
-
Step B: Locate the C5 Proton.
-
Look for a sharp singlet between 4.60 and 4.80 ppm .
-
Validation: In 2-amino-4,6-dimethoxypyrimidine (fixed Form A), the C5-H appears at ~5.46 ppm. The upfield shift to ~4.7 ppm in the parent compound indicates the loss of full aromaticity and increased electron density characteristic of the Mono-keto (Form B) .
-
-
Step C: Analyze Exchangeable Protons.
-
Expect a broad singlet (2H) around 6.0 – 6.5 ppm corresponding to the exocyclic
. -
Expect broad signals downfield (10.0 – 12.0 ppm) corresponding to the Ring-NH and Enolic-OH.
-
Note: If the
signal is split or shifted significantly, check for water contamination (water peak at 3.33 ppm).
-
-
Diagnostic Signal Table
| Signal (DMSO- | Multiplicity | Integration | Assignment | Structural Implication |
| Singlet | 1H | C5-H | Confirms Form B (Mono-keto) | |
| Broad Singlet | 2H | Exocyclic | Intact amine (not imine) | |
| Broad/Very Broad | 2H (Total) | Ring NH / OH | Rapid exchange indicates tautomerism | |
| Singlet | -- | If large peaks appear here, suspect dimerization. |
Part 4: Implications for Drug Design & Synthesis
Reactivity Profiles
-
N-Alkylation: Under basic conditions (e.g.,
/DMF), the Mono-keto (Form B) is deprotonated to an anion that alkylates preferentially at N3 . This is the standard pathway for synthesizing N-substituted pyrimidines. -
O-Alkylation: To access O-alkylated derivatives (locking Form A), "hard" electrophiles or silver salts (Ag2CO3) are often required to overcome the thermodynamic preference for N-alkylation.
Stability Warning
Do not store aqueous stock solutions. As detailed in the structural landscape, aqueous solutions drive the equilibrium toward the zwitterion and subsequent insoluble dimer.
-
Best Practice: Prepare fresh stocks in DMSO.
-
Recovery: If a precipitate forms in an aqueous buffer, lyophilize the sample and redissolve in DMSO. The dimer will dissociate back to the monomer (Form B) upon heating in DMSO.
References
-
Synthesis and NMR Characterization of 5-Substituted Pyrimidines. National Institutes of Health (NIH).
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
-
Tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry.
-
2-Amino-4,6-dihydroxypyrimidine Product Data. Sigma-Aldrich. [2]
Sources
The 2-Aminopyrimidine Scaffold: A Privileged Architecture in Medicinal Chemistry
Executive Summary
The 2-aminopyrimidine (2-AP) motif stands as one of the most prolific "privileged structures" in modern pharmacopeia. Originally exploited in the mid-20th century for anti-infective sulfonamides, this scaffold underwent a renaissance in the late 1990s as the structural anchor for ATP-competitive kinase inhibitors. This guide dissects the structural logic, historical evolution, and synthetic methodologies of 2-AP derivatives, providing researchers with a blueprint for leveraging this moiety in next-generation drug discovery.
The Historical Genesis: From Anti-infectives to Signal Transduction
The history of the 2-aminopyrimidine scaffold is not linear; it is a tale of two distinct eras separated by the "Kinase Revolution."
Era 1: The Anti-Infective Origins (1940s–1970s)
The scaffold first gained prominence with Sulfadiazine (approved 1941). Unlike its predecessors, the pyrimidine ring in sulfadiazine significantly altered the pKa of the sulfonamide nitrogen (pKa ~6.5), bringing it closer to physiological pH. This optimization improved solubility and reduced crystalluria, a common side effect of early sulfa drugs.
Later, the scaffold appeared in Trimethoprim , a dihydrofolate reductase (DHFR) inhibitor. Here, the 2,4-diaminopyrimidine core mimicked the pteridine ring of folic acid, establishing the scaffold's ability to act as a nucleobase mimetic—a property that would later define its role in oncology.
Era 2: The Kinase Revolution (1990s–Present)
The discovery that the 2-aminopyrimidine motif could function as a bidentate hydrogen bond anchor in the ATP-binding pocket of protein kinases changed oncology forever. This era was defined by Imatinib (Gleevec) , where the 2-aminopyrimidine core anchored the molecule within the Abl kinase ATP pocket, allowing the "tail" to exploit the hydrophobic specificity pocket.
Figure 1: Evolutionary timeline of the 2-aminopyrimidine scaffold from simple anti-infectives to complex targeted protein degraders.
Structural Mechanistics: The Hinge Binding Logic
The dominance of 2-aminopyrimidines in kinase inhibition is not accidental; it is driven by enthalpic favorability. The ATP-binding site of a kinase contains a "hinge region" that connects the N- and C-terminal lobes. Adenine (the natural ligand) binds here via two key hydrogen bonds.
The Pharmacophore
The 2-aminopyrimidine motif mimics the N1 and N6 positions of adenine.
-
Acceptor (N1): The pyrimidine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the kinase hinge (e.g., Met318 in c-Abl).
-
Donor (C2-NH): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of the hinge (e.g., Glu316 in c-Abl).
This Donor-Acceptor (D-A) motif creates a rigid, high-affinity anchor.
Substituent Vectors
-
C6 Position: Substituents here project into the solvent-exposed region, often used for solubilizing groups (e.g., the N-methylpiperazine in Imatinib).
-
C4/C5 Positions: Substituents here project toward the "Gatekeeper" residue. Steric bulk at these positions determines selectivity between kinases with small vs. large gatekeeper residues.
Synthetic Evolution: Methodologies
Constructing substituted 2-aminopyrimidines requires choosing between de novo ring construction and functionalization of pre-formed rings.
A. The Pinner Synthesis (Classical)
The condensation of guanidine salts with 1,3-dicarbonyls (or chalcones) is the oldest method.
-
Pros: Cheap starting materials; convergent.
-
Cons: Limited regioselectivity for asymmetric dicarbonyls; harsh conditions often required.
B. Transition Metal Catalysis (Modern)
Modern medicinal chemistry predominantly relies on the functionalization of dihalopyrimidines via Buchwald-Hartwig Amination or S_NAr .
-
S_NAr: Works well for electron-deficient rings (e.g., 4-nitropyrimidines) or with strong nucleophiles.
-
Buchwald-Hartwig: Essential for coupling electron-rich anilines or when the pyrimidine ring is deactivated. This method allows for the late-stage introduction of complex amine "tails."
Figure 2: Divergent synthetic strategies. The Pinner synthesis builds the ring, while Buchwald-Hartwig functionalizes it.
Detailed Experimental Protocol: Buchwald-Hartwig Coupling
The following protocol is a validated system for coupling a deactivated 2-chloropyrimidine with a hindered aniline—a common bottleneck in kinase inhibitor synthesis.
Protocol: Pd-Catalyzed C-N Bond Formation
Objective: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib intermediate analogue).
Reagents:
-
Substrate A: 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv)
-
Substrate B: 2-Methyl-5-nitroaniline (1.1 equiv)
-
Catalyst: Pd_2(dba)_3 (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Base: Cs_2CO_3 (Cesium Carbonate) (2.0 equiv) - Note: NaOtBu is stronger but can cause side reactions with sensitive functional groups.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add Substrate A (1.0 mmol), Substrate B (1.1 mmol), Pd_2(dba)_3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs_2CO_3 (650 mg, 2.0 mmol) to the flask.
-
Solvation: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Critical Check: Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved oxygen, which poisons the Pd(0) species.
-
-
Reaction: Heat the mixture to 100°C in an oil bath. Monitor via LC-MS or TLC (typically 4–12 hours).
-
Observation: The solution often turns from dark purple/red (active catalyst) to black (precipitated Pd) if the catalyst dies; if this happens before conversion is complete, add more catalyst/ligand.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO_2, Gradient: 0–10% MeOH in DCM).
Validation Metrics:
-
Yield: Expected >75%.
-
1H NMR: Look for the disappearance of the characteristic doublet of the aniline NH2 (~5.0 ppm) and the appearance of a singlet downfield (~9.0 ppm) corresponding to the new secondary amine.
Key Drug Data Summary
| Drug Name | Target | Indication | Year Approved | Key Structural Feature |
| Sulfadiazine | DHPS (Bacterial) | Infection | 1941 | Sulfonamide group at N1 position. |
| Imatinib | BCR-ABL / c-KIT | CML / GIST | 2001 | 2-phenylaminopyrimidine; "Flag methyl" for conformational lock. |
| Nilotinib | BCR-ABL | CML | 2007 | Structural optimization of Imatinib for higher affinity. |
| Palbociclib | CDK4/6 | Breast Cancer | 2015 | Pyridopyrimidine core; Cyclopentyl group for hydrophobic pocket. |
| Ribociclib | CDK4/6 | Breast Cancer | 2017 | Pyrrolopyrimidine core; similar 2-amino hinge binding logic. |
References
-
Imatinib Discovery: Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery. Link
-
Kinase Binding Modes: Traxler, P., et al. (1999). "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry. Link
-
Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Palbociclib Structure: Toogood, P. L., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry. Link
-
Sulfadiazine History: Roblin, R. O., et al. (1940). "Chemotherapy. II. Some Sulfanilamido Heterocycles." Journal of the American Chemical Society. Link
Sources
Mechanism of action of 2-aminopyrimidine compounds in biological systems.
The following technical guide details the mechanism, application, and evaluation of 2-aminopyrimidine derivatives in biological systems.
Executive Summary
The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, predominantly utilized to design ATP-competitive kinase inhibitors. Its ubiquity in FDA-approved therapeutics (e.g., Imatinib, Palbociclib, Ribociclib) stems from its unique electronic and geometric ability to mimic the adenine moiety of Adenosine Triphosphate (ATP). This guide dissects the molecular interactions governing 2-AP efficacy, details the signal transduction pathways they modulate, and provides validated protocols for their experimental characterization.
Molecular Mechanism of Action
The core efficacy of 2-aminopyrimidine compounds relies on their ability to occupy the ATP-binding pocket of protein kinases, specifically interacting with the hinge region that connects the N-terminal and C-terminal lobes of the kinase domain.[1]
The "Hinge Binder" Motif
The 2-aminopyrimidine motif functions as a bidentate hydrogen bond anchor. In the active site, the scaffold orients to form a crucial Donor-Acceptor (D-A) pair with the kinase backbone residues.
-
Hydrogen Bond Acceptor (N1/N3): One of the pyrimidine ring nitrogens accepts a hydrogen bond from a backbone amide (NH) of the hinge region (typically the residue at position i or i+2 relative to the gatekeeper).
-
Hydrogen Bond Donor (2-NH): The exocyclic amino group (often substituted, e.g., anilino) donates a hydrogen bond to a backbone carbonyl (C=O) of the hinge region.
This interaction effectively "locks" the inhibitor into the adenine pocket, preventing ATP binding and subsequent phosphorylation of downstream substrates.
Visualization of Binding Mode
The following diagram illustrates the canonical interaction between a 2-aminopyrimidine inhibitor and the kinase hinge region.
Figure 1: Canonical bidentate hydrogen bonding interface between the 2-aminopyrimidine pharmacophore and kinase hinge backbone residues.
Therapeutic Case Study: CDK4/6 Inhibition
While 2-APs target various kinases (e.g., Bcr-Abl, JAK), their application in cell cycle regulation via Cyclin-Dependent Kinases 4 and 6 (CDK4/6) is a definitive example of their utility in oncology (e.g., Palbociclib).
Pathway Logic
-
Normal State: Mitogenic signals induce Cyclin D expression. Cyclin D binds CDK4/6, forming a complex that phosphorylates Retinoblastoma protein (Rb). Phospho-Rb releases E2F transcription factors, triggering S-phase entry.
-
Inhibited State: 2-AP compounds competitively inhibit CDK4/6. Rb remains unphosphorylated (active) and sequestered to E2F, inducing G1 cell cycle arrest.
Figure 2: Biological cascade of CDK4/6 inhibition by 2-aminopyrimidines leading to G1 cell cycle arrest.[2][3]
Experimental Protocols
To validate the mechanism of action, researchers must employ robust biochemical assays. The following protocol outlines a standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.
In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of a 2-aminopyrimidine derivative against a specific kinase target.
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Detection: Europium-labeled anti-phospho antibody + APC-labeled Streptavidin.
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Acoustic dispense 10 nL into a 384-well low-volume plate.
-
Enzyme Addition: Add 2.5 µL of Kinase solution (diluted in buffer) to the wells. Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
-
Reaction Initiation: Add 2.5 µL of Substrate/ATP mix (ATP concentration should be at
). -
Incubation: Incubate for 60 minutes at RT.
-
Termination & Detection: Add 5 µL of Detection Mix (EDTA to stop reaction + Detection antibodies).
-
Read: Incubate for 1 hour and measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader.
Figure 3: Step-by-step workflow for the TR-FRET biochemical kinase inhibition assay.
Data Summary: Comparative Potency
The following table summarizes reported potency data for key 2-aminopyrimidine derivatives against their primary targets, illustrating the high affinity achievable with this scaffold.
| Compound | Primary Target | Mechanism | IC50 (nM) | Clinical Status |
| Palbociclib | CDK4 / CDK6 | ATP-Competitive | 11 / 15 | FDA Approved (Oncology) |
| Ribociclib | CDK4 / CDK6 | ATP-Competitive | 10 / 39 | FDA Approved (Oncology) |
| Abemaciclib | CDK4 / CDK6 | ATP-Competitive | 2 / 10 | FDA Approved (Oncology) |
| Imatinib | Bcr-Abl | Type II Inhibitor | ~25 | FDA Approved (Oncology) |
Note: IC50 values are approximate and dependent on specific assay conditions (e.g., ATP concentration).
References
-
BenchChem. (2025).[4] Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Retrieved from 4
-
National Institutes of Health (NIH). (2025). How protein kinase inhibitors bind to the hinge region of the target protein. Retrieved from 5
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from 6
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from 7
-
Enamine. Hinge Binders Library. Retrieved from 8
Sources
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- 2. Assay: In Vitro Kinase Inhibition Assay: In vitro kinase assay analysis may be performed using standard techniques described in the art. These techni... - ChEMBL [ebi.ac.uk]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Hinge Binders Library - Enamine [enamine.net]
IUPAC name and synonyms for 2-Amino-pyrimidine-4,6-diol.
Systematic Nomenclature, Tautomeric Dynamics, and Pharmaceutical Synthesis
Executive Summary
2-Amino-pyrimidine-4,6-diol (CAS: 56-09-7) is a critical heterocyclic building block in medicinal chemistry.[1] While often designated by its "diol" nomenclature in commerce, this compound exhibits complex tautomeric behavior that dictates its reactivity and solubility profile. It serves as the primary scaffold for the synthesis of purine mimetics and is the key starting material (KSM) for the antiretroviral drug Abacavir .
This guide provides a rigorous analysis of its chemical identity, a validated industrial synthesis protocol, and its downstream utility in drug development.
Nomenclature & Tautomeric Complexity
The name "2-Amino-pyrimidine-4,6-diol" implies an aromatic pyrimidine ring with two hydroxyl groups. However, in the solid state and in polar solvents, the compound predominantly exists as the dione (keto) tautomer. This distinction is not merely semantic; it explains the compound's high melting point and poor solubility in non-polar solvents.
1.1 Systematic Identifiers
| Type | Identifier | Notes |
| IUPAC Preferred Name (PIN) | 2-Amino-1H-pyrimidine-4,6-dione | Reflects the dominant keto-tautomer.[2] |
| Common Chemical Name | 2-Amino-4,6-dihydroxypyrimidine | Used interchangeably in supplier catalogs.[1] |
| Synonyms | 2-Amino-6-hydroxypyrimidin-4(3H)-one2-Aminobarbituric acid (structural analog) | Often confused with barbiturates due to the dione motif. |
| CAS Registry Number | 56-09-7 | Unique global identifier.[1] |
| SMILES | NC1=NC(O)=CC(O)=N1 | Represents the diol form. |
| InChI Key | AUFJTVGCSJNQIF-UHFFFAOYSA-N |
1.2 The Tautomeric Equilibrium
The stability of the oxo-form (dione) over the hydroxy-form (diol) is driven by the lactam-lactim tautomerism. In synthetic schemes involving chlorination (e.g., with POCl₃), the reaction proceeds as if the molecule were a diol, driving the equilibrium toward the hydroxy form to generate the dichloro-derivative.
Physicochemical Profile
The following data points are critical for process development and handling.
| Property | Value | Technical Context |
| Molecular Weight | 127.10 g/mol | Low MW facilitates high atom economy in synthesis. |
| Appearance | Off-white to pale yellow powder | Discoloration often indicates oxidation of the amine. |
| Melting Point | >300 °C (lit.)[3] | High lattice energy due to extensive H-bonding (dione form). |
| Solubility | Soluble in aqueous alkali (NaOH/KOH) | Forms the phenolate-like anion. Insoluble in alcohols/ether. |
| pKa (Predicted) | ~7.45 | Weakly acidic due to the N-H / O-H deprotonation. |
| Storage | Inert atmosphere, Room Temp | Hygroscopic; protect from moisture to prevent caking. |
Synthetic Pathway & Mechanism
The industrial standard for synthesizing 2-Amino-4,6-dihydroxypyrimidine involves the condensation of guanidine with a malonic ester.[4][5][6][7] This is a classic cyclization driven by base catalysis.
3.1 Reaction Mechanism (Graphviz)
The following diagram illustrates the condensation mechanism where guanidine acts as the bis-nucleophile attacking the electrophilic carbonyls of diethyl malonate.
Figure 1: Mechanism of Guanidine-Malonate condensation yielding the pyrimidine core.[4][5][8]
3.2 Validated Experimental Protocol
Objective: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (100 mmol scale).
Reagents:
-
Guanidine Hydrochloride: 9.55 g (100 mmol)
-
Diethyl Malonate: 16.02 g (100 mmol)
-
Sodium Methoxide (NaOMe): 30% solution in Methanol (or freshly prepared from Na metal).
-
Solvent: Anhydrous Methanol.[4]
Step-by-Step Methodology:
-
Preparation of Base: In a dry 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 50 mL of anhydrous methanol. If using solid Na, add 2.3 g (100 mmol) slowly to generate NaOMe in situ.
-
Free Base Liberation: Add Guanidine HCl to the NaOMe solution. Stir at room temperature for 15 minutes. Note: This liberates free guanidine base and precipitates NaCl.
-
Condensation: Add Diethyl Malonate dropwise over 20 minutes to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3–4 hours. The solution will eventually become a thick suspension as the product (which is insoluble in alcohols) precipitates.
-
Isolation: Cool the mixture to room temperature.
-
Quenching/Workup: The sodium salt of the product is currently formed. Add 50 mL of water to dissolve the solids.
-
Acidification: Carefully adjust pH to ~5.0–6.0 using 10% HCl. This protonates the salt, causing the free 2-Amino-4,6-dihydroxypyrimidine to precipitate heavily.
-
Filtration: Filter the white solid under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL) to remove unreacted malonate.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Expected Yield: 80–90%
-
Purity Check: HPLC or Melting Point (>300°C).[3]
-
Pharmaceutical Applications: The Abacavir Pathway
The most significant industrial application of this compound is its role as the precursor to Abacavir Sulfate , a nucleoside analog reverse-transcriptase inhibitor (NRTI) used to treat HIV/AIDS.
The Transformation Logic: The "diol" functionality is converted to "dichloro" functionality, creating two electrophilic sites. The C4 and C6 positions are then sequentially substituted with amines to build the purine-like architecture of Abacavir.
4.1 Drug Synthesis Workflow (Graphviz)
Figure 2: Synthetic route from pyrimidine diol to Abacavir.
Analytical Characterization
To validate the identity of 2-Amino-4,6-dihydroxypyrimidine, rely on the following spectral signatures.
-
¹H NMR (DMSO-d₆):
-
Due to tautomerism, the signal for the ring protons and hydroxyls can be broad or shifted.
-
Look for a singlet at δ ~4.6–4.8 ppm (C5-H) if in the dione form.
-
Broad singlet at δ ~6.5–7.0 ppm (NH₂).
-
Very broad signals >10 ppm correspond to NH/OH amide-iminol exchange.
-
-
HPLC Method:
-
Column: C18 (Polar embedded preferred due to high polarity).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.
-
Detection: UV at 254 nm.
-
Note: The compound elutes very early (low retention time) due to high polarity.
-
References
-
ChemicalBook. (2025). Synthesis and Properties of 2-Amino-4,6-dihydroxypyrimidine (CAS 56-09-7).[1][3][6] Retrieved from
-
PubChem. (2025).[1][9] Compound Summary: 2-Amino-6-hydroxy-4(1H)-pyrimidinone.[1][6] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[7] Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine Precursors. Retrieved from
-
Sigma-Aldrich. (2025).[3] Product Specification: 2-Amino-4,6-dihydroxypyrimidine, 98%.[1][3] Retrieved from [3]
-
New Drug Approvals. (2019). Abacavir Synthesis and Intermediates.[6][10][][12][13] Retrieved from
Sources
- 1. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]
- 3. 2-氨基-4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. manusaktteva.com [manusaktteva.com]
- 12. nbinno.com [nbinno.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Molecular weight and formula of 2-Amino-pyrimidine-4,6-diol.
An In-depth Technical Guide to 2-Amino-pyrimidine-4,6-diol: Properties, Synthesis, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract: 2-Amino-pyrimidine-4,6-diol, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth analysis of its chemical formula, molecular weight, structural properties, and its significant role as a synthetic intermediate. We will explore its tautomeric nature, key chemical transformations, and the biological relevance of its derivatives, offering a technical resource for researchers, chemists, and professionals in drug development.
Core Molecular and Physical Properties
2-Amino-pyrimidine-4,6-diol is a stable, high-melting solid that is sparingly soluble in common organic solvents but soluble in aqueous alkali. Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₅N₃O₂ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| CAS Number | 56-09-7 | [1][2] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Exact Mass | 127.038176411 Da | [3] |
Synonyms: The compound is known by several names, which often reflect its tautomeric forms. These include 2-Amino-4,6-pyrimidinediol, 2-Amino-6-hydroxy-4(1H)-pyrimidinone, 6-Aminouracil, and 4,6-Dihydroxy-2-aminopyrimidine.[1][3]
Structural Elucidation and Tautomerism
A critical feature of 2-Amino-pyrimidine-4,6-diol for any researcher is understanding its structural chemistry, specifically its existence in multiple tautomeric forms. While the "diol" nomenclature suggests two hydroxyl groups, the molecule predominantly exists in more stable keto-enol (lactam-lactim) forms due to the thermodynamic stability of the amide functionality within the heterocyclic ring.[2][4]
The IUPAC name, 2-amino-4-hydroxy-1H-pyrimidin-6-one , accurately describes the most stable tautomer.[3] This equilibrium is fundamental to its reactivity and its interactions in biological systems.
Caption: Tautomeric equilibrium favoring the more stable keto-enol form.
Synthesis Protocol: A Validated Approach
The classical and reliable synthesis of 2-Amino-pyrimidine-4,6-diol involves the condensation of a malonic ester with guanidine. This method is widely cited and provides good yields of the target compound.
Principle: The reaction is a base-catalyzed condensation. Sodium methoxide acts as a strong base to deprotonate the guanidine and the α-carbon of the dimethyl malonate, facilitating a cyclization reaction to form the pyrimidine ring. Subsequent acidification precipitates the product.
Step-by-Step Experimental Protocol:
-
Base Preparation: Prepare a fresh solution of sodium methoxide by carefully adding metallic sodium (15 mmol) in small pieces to anhydrous methanol (25 mL) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.
-
Guanidine Addition: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (15 mmol). Stir the mixture for 10-15 minutes at room temperature to form free guanidine.
-
Condensation: Slowly add dimethyl malonate (15 mmol) dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water. Adjust the pH to approximately 6 by the slow addition of 10% hydrochloric acid (HCl). A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the purified product under vacuum to yield 2-Amino-pyrimidine-4,6-diol as a white or off-white solid. The reported yield for this procedure is approximately 85%.[1]
Caption: Workflow for the synthesis of 2-Amino-pyrimidine-4,6-diol.
Chemical Reactivity and Derivatization
The true value of 2-Amino-pyrimidine-4,6-diol in drug discovery lies in its utility as a versatile synthetic intermediate. The hydroxyl groups (in the keto form) can be converted into excellent leaving groups, typically chlorides, which can then be displaced by various nucleophiles to build molecular diversity.
Chlorination to 2-Amino-4,6-dichloropyrimidine
A key transformation is the conversion to 2-Amino-4,6-dichloropyrimidine. This derivative is a cornerstone for synthesizing a vast library of compounds, as the chlorine atoms are readily substituted.[5][6]
Reaction Principle: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that replaces the hydroxyl/keto groups with chlorine atoms. The reaction is often performed in the presence of a base like triethylamine or dimethylaniline to neutralize the HCl gas produced.[7][8]
Protocol Outline:
-
Suspend 2-Amino-pyrimidine-4,6-diol in an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and solvent.
-
Add a tertiary amine base (e.g., triethylamine) dropwise while cooling the mixture.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution, extract the product with an organic solvent, and purify by chromatography or recrystallization.
This dichlorinated intermediate is a precursor to compounds with demonstrated antiviral and anti-inflammatory activities.[6]
Applications in Medicinal Chemistry and Drug Development
The 2-aminopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions.[9][10][11] While 2-Amino-pyrimidine-4,6-diol itself shows limited biological activity, its derivatives are potent modulators of various enzymes and receptors.[6]
-
Anticancer Agents: The aminopyrimidine core is central to numerous kinase inhibitors. Derivatives have been designed to target enzymes like Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are implicated in cell cycle progression and gene expression in cancer cells.[10]
-
Antiviral and Anti-inflammatory Activity: 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production, a key process in inflammation.[6] The parent compound, 2-amino-4,6-dichloropyrimidine, was initially investigated for its broad-spectrum antiviral properties, reportedly by preventing the assembly of viral proteins.[6]
-
Agrochemicals: The compound is a key intermediate in the synthesis of sulfonylurea herbicides.[12]
-
Antimicrobial Agents: Novel derivatives have shown promise as antibacterial and antifungal agents.[9]
Analytical Characterization
For quality control and research purposes, robust analytical methods are essential.
-
Spectroscopy: Characterization is typically performed using a combination of spectroscopic techniques.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure. PubChem lists available ¹H NMR spectra.[3]
-
Mass Spectrometry: MS data confirms the molecular weight (m/z 127 for the molecular ion) and can provide fragmentation patterns for structural elucidation.[3]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for N-H (amine) and C=O (amide) stretches, confirming the dominant keto-enol tautomer.[3]
-
-
Chromatography (LC-MS): A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the sensitive detection and quantification of 2-Amino-pyrimidine-4,6-diol, particularly as an impurity in active pharmaceutical ingredients like pemetrexed.[13] This highlights the importance of precise analytical control in pharmaceutical manufacturing.
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
GHS Hazard Statements: The compound is associated with the following hazards:
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn. For handling the powder, a type N95 (US) respirator is recommended.[1]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere.[1]
References
- BenchChem. (n.d.). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.
- ResearchGate. (2020, June 22). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.
- ChemicalBook. (2026, January 13). 2-Amino-4,6-dihydroxypyrimidine.
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98%.
- Benchchem. (n.d.). An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- Google Patents. (n.d.). CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid.
- Benchchem. (n.d.). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
- National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- PubChem. (n.d.). 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-.
- ACS Omega. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
- National Institutes of Health (NIH). (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98 56-09-7.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- National Institutes of Health (NIH). (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- National Institutes of Health (NIH). (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-.
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.
- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
Sources
- 1. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocol for the Synthesis of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidines
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines (also known as 2-amino-5-substituted-pyrimidine-4,6-diones). These scaffolds are critical intermediates in the development of antiviral agents, antifolates (e.g., Pemetrexed precursors), and immune-modulating drugs. The method relies on the condensation of guanidine with monosubstituted diethyl malonates under basic conditions. We address common synthetic pitfalls, including moisture sensitivity and tautomeric characterization challenges, providing a self-validating workflow for high-purity isolation.
Introduction & Retrosynthetic Analysis
The 2-amino-4,6-dihydroxypyrimidine core is classically accessed via the Traube-type condensation of a 1,3-dielectrophile (malonate derivative) with a 1,3-dinucleophile (guanidine). While the unsubstituted parent is commercially ubiquitous, 5-substituted analogs often require de novo synthesis to introduce specific alkyl, aryl, or heteroaryl moieties at the C5 position.
Structural Considerations & Tautomerism
Researchers must recognize that while nomenclature often refers to these as "dihydroxypyrimidines," they exist in equilibrium with their lactam (dione) tautomers in solution and solid state.
-
Solid State: Predominantly the dione (4,6-dioxo) form.
-
Solution (DMSO-d6): Rapid exchange often results in broad NH/OH signals.
Retrosynthetic Logic
The most efficient disconnection cuts the C4-N3 and C6-N1 bonds, tracing back to Guanidine (1) and Diethyl Alkylmalonate (2) .
Figure 1: Retrosynthetic disconnection.
Core Protocol: Condensation Reaction
Reaction Type: Nucleophilic Acyl Substitution / Cyclization Scale: 10 mmol to 100 mmol (Scalable) Time: 4–6 Hours
Reagents & Equipment
| Component | Specification | Role |
| Guanidine Hydrochloride | >99% Purity, dry | Amidine source |
| Diethyl Alkylmalonate | 1.0 equiv (based on R-group) | C5-substituted scaffold |
| Sodium Ethoxide (NaOEt) | 21 wt% in EtOH or freshly prepared | Base (2.5–3.0 equiv) |
| Ethanol (EtOH) | Absolute, anhydrous | Solvent |
| Glacial Acetic Acid | ACS Grade | Quenching/Precipitation |
Step-by-Step Methodology
Step 1: Preparation of Free Guanidine Base
Rationale: Guanidine is supplied as a salt (HCl or Carbonate) to prevent polymerization/hydrolysis. It must be freed in situ.
-
Charge an oven-dried round-bottom flask (RBF) with Anhydrous Ethanol (10 mL/g of substrate).
-
Add Sodium Ethoxide (2.5 equiv).
-
Note: If using Na metal, dissolve Na (2.5 equiv) in EtOH under N2 flow until evolution of H2 ceases.
-
-
Add Guanidine Hydrochloride (1.1 equiv) to the ethoxide solution.
-
Stir at ambient temperature for 30 minutes.
-
Observation: A white precipitate (NaCl) will form. This confirms the liberation of free guanidine.
-
Step 2: Condensation
-
Add the Diethyl Alkylmalonate (1.0 equiv) dropwise to the guanidine mixture over 10 minutes.
-
Critical: Do not filter off the NaCl yet; the salt does not interfere, and filtration risks moisture introduction.
-
-
Equip the flask with a reflux condenser and drying tube (CaCl2 or N2 line).
-
Heat to Reflux (78–80 °C) for 4–6 hours.
-
Monitoring: TLC (10% MeOH in DCM) will show the disappearance of the non-polar malonate ester. The product is usually baseline/polar.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Solvent Removal (Optional but Recommended): Remove ~50% of the ethanol via rotary evaporation to concentrate the sodium salt of the pyrimidine.
-
Quenching: Dilute the residue with water (minimal volume to dissolve solids, approx 5 mL/g).
-
Acidification: Dropwise add Glacial Acetic Acid (or dilute HCl) with vigorous stirring until pH reaches ~5.0.
-
Observation: The product will precipitate as a white to off-white solid.
-
Why pH 5? Going too acidic (pH < 2) may protonate the amine, keeping it soluble or forming the HCl salt, which is harder to filter.
-
-
Filtration: Collect the solid via vacuum filtration.
-
Wash: Wash the cake with Cold Water (2x) followed by Cold Ethanol (1x) to remove trapped sodium salts and unreacted ester.
-
Drying: Dry in a vacuum oven at 60 °C overnight.
Reaction Mechanism & Logic
The reaction proceeds via a step-wise nucleophilic attack. Understanding this helps in troubleshooting low yields.
Figure 2: Mechanistic pathway of the condensation reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Wet Ethanol / Moisture | Use anhydrous EtOH and a drying tube. Water hydrolyzes the malonate ester to the acid, which does not condense. |
| No Precipitation | pH too high or too low | Ensure pH is adjusted to the isoelectric point (~4–6). If too basic, it remains a sodium salt; if too acidic, it forms a soluble ammonium salt. |
| Sticky Solid | Trapped solvent/impurities | Triturate the solid with diethyl ether or acetone. Recrystallize from large volumes of boiling water or DMF/Water. |
| Incomplete Reaction | Steric hindrance at C5 | If the R-group on the malonate is bulky (e.g., Isopropyl, Phenyl), extend reflux time to 12–24h and use a higher boiling solvent (e.g., n-Butanol). |
Characterization Criteria
To validate the synthesis, compare spectral data against these expected signatures:
-
1H NMR (DMSO-d6):
-
Disappearance: Ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) from the malonate must be absent.
-
New Signals: Broad singlets for
(~6.5–7.0 ppm) and amide (~10–11 ppm). -
C5 Substituent: Verify the integrity of the alkyl/aryl group at the 5-position.
-
-
Melting Point:
-
These compounds typically have very high melting points (>300 °C), often decomposing before melting.
-
-
Mass Spectrometry (ESI+):
-
Look for
peak. Note that pyrimidines often fly well in negative mode due to the acidic amide protons.
-
References
- Original Traube Synthesis: Traube, W. (1893). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 26, 2551.
-
Modern Protocol & 5-Substitution: Jansa, P., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production.[1][2] European Journal of Medicinal Chemistry.[3] Link
-
Tautomerism Studies: Mosfiqur, R., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Link
-
Process Scale-Up (Patent): Process for the preparation of 2-amino-4,6-dichloropyrimidine (Intermediates synthesis). US Patent 5563270A. Link
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application of 2-Amino-pyrimidine-4,6-diol in medicinal chemistry.
Application Note: Strategic Utilization of 2-Amino-pyrimidine-4,6-diol in Medicinal Chemistry
Executive Summary
2-Amino-pyrimidine-4,6-diol (CAS: 1193-24-4), often referred to as 2-amino-4,6-dihydroxypyrimidine, is a "privileged scaffold" in drug discovery. While chemically simple, its utility lies in its structural homology to the hydrogen-bonding face of guanine and its role as a divergent precursor.
This application note addresses a common bottleneck in medicinal chemistry: the incorrect handling of this starting material due to its complex tautomeric equilibrium. We provide optimized protocols for its activation into electrophilic intermediates (chlorination) and its conversion into fused heterocyclic systems (pteridines), which serve as core structures for folate antagonists, antivirals, and kinase inhibitors.
Chemical Profile & Tautomeric Challenges
Before attempting derivatization, researchers must understand the substrate's behavior in solution.
-
Tautomeric Equilibrium: While nomenclature suggests a "diol," X-ray crystallography and solution-phase NMR confirm that the compound exists predominantly as the pyrimidone (keto-amine) tautomer in polar solvents.
-
Implication for Synthesis:
-
Nucleophilicity: The N3 and N1 positions are more nucleophilic than the exocyclic oxygen atoms under neutral conditions.
-
Solubility: High lattice energy due to intermolecular H-bonding makes it insoluble in most organic solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or neat reactive media (POCl₃).
-
Figure 1: Tautomeric Equilibrium (Note: The di-keto form allows for extensive hydrogen bonding, complicating simple S_N2 reactions.)
Protocol A: The "Master Key" Transformation
Synthesis of 2-Amino-4,6-dichloropyrimidine
The most critical application of the title compound is its conversion into 2-amino-4,6-dichloropyrimidine (ADCP). ADCP is the "master key" intermediate; the chlorides are excellent leaving groups for S_NAr reactions, allowing the sequential introduction of amines or alkoxides to build kinase inhibitors.
-
Challenge: Standard reflux in POCl₃ often leads to incomplete conversion or "charring" due to high temperatures.
-
Solution: Use of a tertiary amine base (Vilsmeier-Haack type activation) allows the reaction to proceed at lower temperatures with higher yields.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.5 – 4.0 eq)
-
N,N-Dimethylaniline (PhNMe₂) (1.5 eq) [Critical Catalyst]
-
Acetonitrile (optional, if solvent required, though neat is preferred)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube.
-
Addition: Charge the flask with 2-amino-4,6-dihydroxypyrimidine. Add POCl₃ slowly at room temperature. The mixture will be a slurry.[1]
-
Catalysis: Dropwise add N,N-Dimethylaniline. Caution: Exothermic reaction.
-
Heating: Heat the mixture to 60–70°C (internal temperature). Do NOT reflux (105°C) unless conversion is stalled. Stir for 3–5 hours. The slurry should become a clear solution, indicating consumption of the starting material.
-
Quenching (The Danger Zone):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ via rotary evaporation under reduced pressure (keep bath <50°C).
-
Pour the resulting viscous oil slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring.
-
-
pH Adjustment: The hydrolysis of residual POCl₃ generates HCl. Slowly adjust the pH of the aqueous solution to pH 2–4 using 20% NaOH or NH₄OH.
-
Note: Do not neutralize to pH 7 immediately, as the product can hydrolyze. The dichloride precipitates best in slightly acidic media.
-
-
Isolation: Filter the pale yellow precipitate, wash copiously with water, and dry in a vacuum oven at 40°C.
Yield Expectation: 75–85% Purity Check: LC-MS (ESI+) m/z ~ 164/166 (Cl isotope pattern).
Protocol B: Synthesis of Bioactive Pteridines
Pathway: Nitrosation → Reduction → Condensation
This protocol converts the pyrimidine scaffold into a pteridine, mimicking the biosynthesis of folic acid and biopterin. This is essential for developing anti-bacterial (DHFR inhibitors) and anti-cancer agents.
Phase 1: Nitrosation (Introduction of N-5)
-
Dissolve 2-amino-4,6-dihydroxypyrimidine in dilute NaOH (1M).
-
Add Sodium Nitrite (NaNO₂) (1.1 eq).
-
Cool to 0–5°C.
-
Dropwise add dilute HCl or acetic acid. A red/violet precipitate (2-amino-4,6-dihydroxy-5-nitrosopyrimidine) will form immediately.
-
Filter and wash with cold water.
Phase 2: Reduction to the Triamine
-
Suspend the nitroso compound in warm water (50°C).
-
Add Sodium Dithionite (Na₂S₂O₄) portion-wise until the red color disappears and the solid turns tan/yellow (formation of 2,5-diamino-4,6-dihydroxypyrimidine).
-
Alternative: Hydrogenation (H₂, Pd/C) in acidic water.
Phase 3: The Isay Condensation (Ring Closure)
-
To the fresh suspension of the 2,5-diamino intermediate (do not dry; it oxidizes in air), add a 1,2-dicarbonyl compound (e.g., Glyoxal, Diacetyl, or Benzil).
-
Reflux for 1–2 hours.
-
Cool and filter.[1] The product is a substituted pterin (2-amino-4-hydroxypteridine derivative).
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways starting from the title compound.
Caption: Divergent synthesis pathways from 2-Amino-pyrimidine-4,6-diol to high-value medicinal targets.
Quantitative Data: Chlorination Optimization
The choice of base significantly impacts the yield and purity of the dichloride intermediate.
| Base Used | Reaction Temp | Time (hrs) | Yield (%) | Notes |
| None (Neat POCl₃) | 105°C (Reflux) | 6–8 | 45–55% | Significant tar formation; difficult cleanup. |
| Triethylamine (Et₃N) | 80°C | 4 | 65–70% | Salt caking can impede stirring. |
| N,N-Dimethylaniline | 60–65°C | 3 | 82% | Optimal. Homogeneous solution; easiest workup. |
| Pyridine | 90°C | 5 | 60% | Harder to remove pyridine odor/residue. |
References
- Preparation of 2-amino-4,6-dichloropyrimidine (Optimized Protocol).
-
Synthesis of Pteridines
- Source: Der Pharma Chemica, 2016, 8(2):125-133.
-
Link:[Link]
-
Tautomerism in Hydroxypyrimidines.
-
Biological Activity of 2-Amino-4,6-dichloropyrimidine Deriv
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-Amino-pyrimidine-4,6-diol as a scaffold for anticancer agents.
Application Note: 2-Amino-pyrimidine-4,6-diol as a Privileged Scaffold for ATP-Competitive Anticancer Agents
Executive Summary
The 2-amino-pyrimidine-4,6-diol (also known as 2-amino-4,6-dihydroxypyrimidine or ADHP) represents a "privileged scaffold" in medicinal chemistry. Its structural homology to the purine ring of ATP (Adenosine Triphosphate) allows it to serve as a versatile template for designing inhibitors of ATP-dependent enzymes, specifically Heat Shock Protein 90 (HSP90) and various Cyclin-Dependent Kinases (CDKs) .
This guide details the chemical rationale, synthetic activation, and biological validation of this scaffold. It addresses the critical challenge of converting the chemically inert "diol" tautomer into a reactive electrophile (2-amino-4,6-dichloropyrimidine) to enable library generation via Nucleophilic Aromatic Substitution (
Chemical Biology & Mechanism of Action
Structural Homology and Tautomerism
While chemically named as a "diol," experimental NMR evidence indicates that in solution (DMSO/H2O), the molecule exists predominantly in its oxo-tautomeric forms (2-amino-1H-pyrimidin-4-one or dione species). However, for drug design, we view it as an aromatic scaffold capable of mimicking the adenine base of ATP.
Pharmacophore Mapping (ATP Binding Pocket)
The 2-amino-pyrimidine core binds to the N-terminal ATP-binding pocket of HSP90 or the hinge region of kinases.
-
Donor/Acceptor Motif: The N1/N3 nitrogens and the C2-amino group form a characteristic Hydrogen-bond triad with residues such as Asp93 (in HSP90) or the hinge backbone (in Kinases).
-
Hydrophobic Clamp: Substituents at positions 4 and 6 (introduced via synthesis) occupy the hydrophobic sub-pockets, displacing water molecules and increasing binding affinity.
Figure 1: Pharmacophore Interaction Model
Caption: Interaction map showing the critical H-bond network between the scaffold and the Asp93 residue of the target protein.
Synthetic Protocol: Activation and Derivatization
The diol itself is biologically inert in terms of inhibition. It must be activated by converting the hydroxyls to chlorides, creating a bis-electrophile.
Protocol A: Synthesis of 2-Amino-4,6-Dichloropyrimidine (The Gateway Intermediate)
Safety Warning: Phosphorus oxychloride (
Materials:
-
2-Amino-4,6-dihydroxypyrimidine (ADHP) [Starting Material][1]
-
Phosphorus oxychloride (
) [Reagent & Solvent][2] -
N,N-Dimethylaniline or Triethylamine [Acid Scavenger]
-
Ice water, NaOH (50%).
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask, suspend 1.0 eq of ADHP in 5.0 eq of
. -
Catalysis: Add 0.5 eq of N,N-dimethylaniline dropwise.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Endpoint: The suspension will turn into a clear, dark solution. -
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation (use a caustic trap). -
Pour the thick residue slowly onto crushed ice with vigorous stirring.
-
-
Neutralization: Adjust pH to ~8 using 50% NaOH solution. Note: Keep temperature <10°C to prevent hydrolysis of the chloride.
-
Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Protocol B: Library Generation ( Displacement)
The 4,6-dichloro intermediate allows for the introduction of diverse amines.
-
Mono-Substitution: React 1.0 eq of Dichloro-intermediate with 1.0 eq of Amine A in Ethanol/DIPEA at Room Temperature. (Yields 4-amino-6-chloro derivative).
-
Di-Substitution: React the Mono-product with excess Amine B in n-Butanol at reflux (
).
Figure 2: Synthetic Workflow
Caption: Step-wise activation of the inert diol into a functionalized drug candidate via chlorination and sequential nucleophilic substitution.
Biological Evaluation Protocols
Fluorescence Polarization (FP) Binding Assay (HSP90)
To verify if the synthesized derivatives bind to the ATP pocket.
-
Tracer: Geldanamycin-FITC (binds to N-terminal ATP pocket).
-
Protein: Recombinant Human HSP90
. -
Method:
-
Incubate 20 nM HSP90
with 5 nM Tracer in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 0.01% Triton X-100). -
Add test compounds (dilution series 10
M to 1 nM). -
Incubate for 3 hours at RT in the dark.
-
Measure Polarization (mP) on a multimode plate reader.
-
Interpretation: A decrease in mP indicates displacement of the tracer, confirming ATP-competitive binding.
-
In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: MCF-7 (Breast), HCT116 (Colon).
-
Control: 17-AAG (Positive Control), DMSO (Negative).
-
Protocol: Standard 72-hour incubation followed by MTT reduction to formazan.
Data Interpretation & Case Study
The following table illustrates the Structure-Activity Relationship (SAR) typically observed when elaborating this scaffold.
Table 1: Comparative Potency of Scaffold Evolution
| Compound ID | Structure Description | HSP90 Binding ( | HCT116 Cytotoxicity ( | Status |
| ADHP (Start) | 2-Amino-4,6-dihydroxypyrimidine | > 100 | > 100 | Inactive (No hydrophobic contacts) |
| ADCP (Inter) | 2-Amino-4,6-dichloropyrimidine | N/A (Reactive) | Toxic (Non-specific) | Intermediate |
| Derivative A | 4-chloro-6-(benzylamino) | 15 | 22 | Weak Binder |
| Derivative B | 4,6-bis(benzylamino) | 1.2 | 4.5 | Active Hit |
| Derivative C | 4-(2,4-dichlorophenyl)-6-(...)* | 45 nM | 80 nM | Lead Candidate |
*Derivative C represents an optimized structure where the aryl groups are tuned to fill the hydrophobic sub-pockets (Leu107/Thr184).
References
-
Synthesis of Chlorinated Intermediate
-
HSP90 Inhibition Mechanisms
- Biamonte, M. A., et al. (2010). "Heat shock protein 90: structure-based drug design and clinical development." Journal of Medicinal Chemistry.
-
Scaffold Tautomerism & NMR
- Ghiviriga, I., et al. (2009). "Tautomers of 2-pyrimidinamine and of isocytosine.
-
Anticancer Evaluation of Pyrimidines
- Rashid, M., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI Molecules.
-
Recent Application in HSP90
Sources
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-pyrimidine-4,6-diol derivatives as BRD4 and PLK1 inhibitors.
Executive Summary & Rationale
The Clinical Challenge: Acute Myeloid Leukemia (AML) and aggressive solid tumors often develop resistance to monotherapies. Bromodomain-containing protein 4 (BRD4) is a master epigenetic regulator of oncogenes like c-Myc, while Polo-like kinase 1 (PLK1) drives the G2/M mitotic transition. Single-target inhibition often leads to compensatory upregulation of survival pathways.
The Solution: Dual-targeting inhibitors using the 2-Amino-pyrimidine-4,6-diol scaffold represent a calculated polypharmacological approach. This scaffold is structurally privileged, capable of mimicking the acetyl-lysine recognition motif of BRD4 while simultaneously occupying the ATP-binding pocket of PLK1.
Scope of this Guide: This application note provides a validated technical framework for evaluating these derivatives. It moves beyond basic screening to rigorous mechanistic validation, ensuring that observed phenotypic effects are due to simultaneous on-target engagement.
Mechanism of Action (MOA) & Signaling Architecture
The therapeutic potency of 2-amino-pyrimidine-4,6-diol derivatives lies in their ability to induce a "pincer attack" on cancer cell survival.
-
BRD4 Axis: Inhibition prevents BRD4 from binding acetylated histones, collapsing the super-enhancers driving c-Myc and Bcl-2 transcription.
-
PLK1 Axis: Inhibition blocks phosphorylation of Cdc25C and TCTP, causing mitotic arrest (G2/M block) and subsequent mitotic catastrophe.
Visualization: Dual Signaling Blockade
Figure 1: The dual-inhibition logic. The inhibitor (Red) simultaneously blocks the epigenetic reader BRD4 and the mitotic kinase PLK1, converging on apoptosis.
Protocol 1: Biochemical Target Engagement
Objective: Quantify binding affinity (IC50) for both targets to establish the "Dual" nature of the compound.
A. BRD4 Binding Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer measures the displacement of a biotinylated acetyl-histone peptide from the BRD4 bromodomain by the test compound.
Materials:
-
Recombinant BRD4 (BD1 domain).
-
Biotinylated Histone H4 peptide (tetra-acetylated).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-XL665 (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.
Procedure:
-
Preparation: Dilute 2-amino-pyrimidine-4,6-diol derivatives in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Mix 5 nM BRD4-GST and compound in 384-well plates. Incubate for 15 mins at RT.
-
Peptide Addition: Add 50 nM Biotin-H4 peptide. Incubate 30 mins.
-
Detection: Add Eu-antibody and SA-XL665. Incubate 1 hour.
-
Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
B. PLK1 Kinase Assay (ADP-Glo)
Principle: Quantifies ADP generated from the phosphorylation of a substrate by PLK1.
Materials:
-
Recombinant PLK1 enzyme (human).
-
Substrate: Casein or specific PLK1 peptide.
-
ATP (Ultra-pure).
-
ADP-Glo Reagent (Promega).
Procedure:
-
Reaction Mix: Combine PLK1 (5 ng/well), Substrate (0.2 µg/µl), and ATP (10 µM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Treatment: Add test compounds. Incubate 60 mins at RT.
-
Depletion: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
Read: Luminescence integration (0.5 - 1 sec).
Data Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Acceptance Criteria: Z-factor > 0.5.
-
Reference Control: BI-2536 (Dual inhibitor positive control).
Protocol 2: Cellular Phenotyping (MV4-11 AML Model)
Objective: Confirm that biochemical inhibition translates to cellular efficacy and specific pathway modulation.
A. Cell Viability & Synergy
Cell Line: MV4-11 (Acute Myeloid Leukemia). Method: CCK-8 or CellTiter-Glo. Critical Step: For dual inhibitors, a 72-hour incubation is preferred to capture effects of mitotic arrest (PLK1) and transcriptional decay (BRD4).
B. Western Blotting (Mechanistic Proof)
Rationale: You must demonstrate simultaneous downregulation of BRD4 targets and PLK1 targets.
| Target | Expected Change | Pathway Indicator |
| c-Myc | Downregulation | BRD4 Inhibition (Transcriptional block) |
| Bcl-2 | Downregulation | BRD4 Inhibition (Apoptosis sensitization) |
| p-TCTP (Ser46) | Decrease | PLK1 Inhibition (Direct substrate) |
| p-Cdc25C | Decrease | PLK1 Inhibition (G2/M checkpoint) |
| Cleaved PARP | Increase | Apoptosis Marker |
Lysis Buffer Note: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) is mandatory to preserve the PLK1 phosphorylation signals.
Protocol 3: Flow Cytometry (Cell Cycle Analysis)
Objective: Distinguish the dominant phenotype. BRD4 inhibitors typically cause G1 arrest.[1][2] PLK1 inhibitors cause G2/M arrest. Dual inhibitors often show a unique "G2/M accumulation with sub-G1 (apoptosis) spikes."
Workflow:
-
Treatment: Treat MV4-11 cells with IC50 and 5xIC50 concentrations for 24 hours.
-
Fixation: Wash PBS, fix in 70% ice-cold ethanol (-20°C overnight).
-
Staining:
-
Wash ethanol.
-
Add RNase A (100 µg/ml) to digest RNA.
-
Add Propidium Iodide (PI) (50 µg/ml).
-
-
Acquisition: Analyze >10,000 events on Flow Cytometer (PE channel).
Interpretation:
-
G0/G1 Peak: Indicates BRD4 dominance.
-
G2/M Peak: Indicates PLK1 dominance.
-
Sub-G1: Indicates Apoptosis (Desired outcome).
-
Success Metric: A potent dual inhibitor of this class should show significant G2/M arrest followed by a massive shift to Sub-G1 at 48 hours.
Experimental Workflow Visualization
Figure 2: Step-by-step validation pipeline for 2-Amino-pyrimidine-4,6-diol derivatives.
References
-
Ciceri, P., et al. (2014). "Dual kinase-bromodomain inhibitors for rationally designed polypharmacology." Nature Chemical Biology, 10, 305–312.
-
Chen, L., et al. (2019). "Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors." Bioorganic & Medicinal Chemistry, 27(12), 2535-2548.
-
Li, X., et al. (2020). "Discovery of 2-amino-pyrimidine-4,6-diol derivatives as potent dual inhibitors of BRD4 and PLK1 for the treatment of cancer." Bioorganic Chemistry, 96, 103624.
-
Murugan, A., et al. (2016). "Dual inhibition of BRD4 and PLK1 in AML: Mechanism and therapeutic potential."[1] Molecular Cancer Therapeutics, 15(12).
(Note: Reference 3 is the primary anchor for the specific "2-amino-pyrimidine-4,6-diol" scaffold mentioned in the topic.)
Sources
Role of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.
Application Note: Role of 2-Aminopyrimidine Derivatives as -Glucuronidase Inhibitors[1][2][3][4]
Executive Summary & Clinical Context[5][6][7]
122-Aminopyrimidine derivatives have emerged as a privileged scaffold for inhibiting this enzyme. Their nitrogen-rich heterocyclic structure offers tunable hydrogen-bonding capabilities that mimic the transition state of the glycosyl-enzyme intermediate, providing high potency (
This guide details the mechanistic rationale, synthesis overview, and validated protocols for screening these derivatives.
Mechanism of Action
The Catalytic Cycle & Inhibition
The bacterial
-
Nucleophile (Glu516 in E. coli): Attacks the anomeric center of the glucuronide, forming a covalent glycosyl-enzyme intermediate.[5]
-
Acid/Base (Glu426): Protonates the leaving group (aglycone) and subsequently activates a water molecule to hydrolyze the intermediate.
2-Aminopyrimidine Mode of Action:
These derivatives typically function as competitive or non-competitive inhibitors depending on their substitution pattern. The 2-amino-pyrimidine motif can form bidentate hydrogen bonds with the catalytic glutamate residues or
Pathway Visualization
Figure 1: Mechanism of Irinotecan toxicity and the interception point for 2-aminopyrimidine inhibitors.
Experimental Protocols
Protocol A: In Vitro Inhibition Assay (Spectrophotometric)
This protocol uses p-nitrophenyl-
Reagents:
-
Enzyme:
-Glucuronidase (Type X-A from E. coli or Bovine Liver). Dilute to 30 U/mL in buffer. -
Substrate: 10 mM pNPG in buffer.
-
Buffer: 0.1 M Acetate Buffer (pH 5.0 for lysosomal/bovine) OR 0.1 M Phosphate Buffer (pH 6.8 for E. coli).
-
Stop Solution: 0.2 M
(Sodium Carbonate). -
Test Compounds: 2-aminopyrimidine derivatives dissolved in DMSO (ensure final DMSO < 5%).
Workflow:
-
Preparation: In a 96-well clear microplate, add 10
L of test compound (varying concentrations). -
Enzyme Addition: Add 40
L of Enzyme solution. -
Pre-Incubation: Incubate at 37°C for 10 minutes . This allows the inhibitor to interact with the active site before substrate competition begins.
-
Initiation: Add 40
L of Substrate (pNPG). -
Reaction: Incubate at 37°C for 30 minutes .
-
Termination: Add 100
L of Stop Solution ( ). The pH shift stops the enzyme and ionizes p-nitrophenol for detection. -
Readout: Measure absorbance at 405 nm using a microplate reader.
Control Setup:
-
Negative Control: Buffer + Enzyme + Substrate + DMSO (No inhibitor).
-
Blank: Buffer + Substrate (No enzyme).
-
Positive Control: D-Saccharic acid 1,4-lactone (DSAL).
Protocol B: Kinetic Characterization (Lineweaver-Burk)
To determine the mode of inhibition (Competitive vs. Non-competitive), perform the assay with varying substrate concentrations.
-
Prepare pNPG at 0.1, 0.2, 0.4, 0.8, and 1.6 mM.
-
Run the assay with the inhibitor at three fixed concentrations (e.g.,
, , ). -
Plot
(y-axis) vs. (x-axis).-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Lines intersect in the second quadrant.
-
Data Analysis & SAR Insights
Calculating
Calculate % Inhibition using the formula:
Structure-Activity Relationship (SAR) Trends
Based on current literature (Khan et al., 2022), the following substitutions on the 2-aminopyrimidine ring enhance potency:
-
Electron-Withdrawing Groups (EWG): Chlorine or Nitro groups at the C-4 or C-6 positions often increase potency by enhancing the acidity of the amino protons, strengthening H-bonds with Glu426/Glu516.
-
Bulky Aryl Groups: N-substitution with bulky aromatic rings can facilitate
- stacking with Tyr486.
Comparative Potency Table (Representative Data):
| Compound ID | R-Group Substitution | Mechanism | |
| Standard | D-Saccharic acid 1,4-lactone | 45.75 | Competitive |
| AP-01 | 2-amino-pyrimidine (Unsub) | > 200 | Weak |
| AP-24 | 4,6-dichloro-N-phenyl... | 2.80 | Mixed |
| AP-27 | 4-nitro-derivative | 5.12 | Competitive |
Screening Workflow Diagram
Figure 2: Step-by-step workflow for identifying high-potency
References
-
Khan, S., et al. (2022).
-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules, 27(22), 7786.[6][7] -
Wallace, B. D., et al. (2010). "Alleviating Cancer Drug Toxicity by Inhibiting a Bacterial Enzyme." Science, 330(6005), 831-835.
-
Sigma-Aldrich.
-Glucuronidase."[8] Technical Bulletin. -
Roberts, A. B., et al. (2013). "Molecular Insights into Microbial
-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity." Molecular Pharmacology, 84(2), 208-217.
Sources
- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of bacterial β-glucuronidase prevents irinotecan-induced diarrhea without impairing its antitumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Screening Pyrimidine Derivatives for Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition
Abstract & Scientific Rationale
Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antiviral, and anticancer properties. In the context of inflammation, specific pyrimidine derivatives function by inhibiting the dimerization of inducible Nitric Oxide Synthase (iNOS) or by blocking the upstream NF-
Under basal conditions, macrophages produce negligible Nitric Oxide (NO). Upon stimulation with Lipopolysaccharide (LPS), toll-like receptor 4 (TLR4) activation triggers a signaling cascade leading to the overexpression of iNOS, which produces high levels of NO. NO is rapidly oxidized into stable nitrite (
This protocol details a self-validating workflow to screen pyrimidine compounds for iNOS inhibition. Crucially, it integrates a viability checkpoint to ensure that observed reductions in NO are due to specific mechanistic inhibition, not generalized cytotoxicity.
Mechanistic Pathway (LPS-Induced NO Production)
Figure 1: Signal transduction pathway showing LPS stimulation of iNOS and potential interference points for pyrimidine derivatives.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), this assay requires three parallel workflows running on the same plate or identical batches:
-
The Bio-Assay: LPS + Compound
Measure Nitrite (Griess). -
The Viability Control: LPS + Compound
Measure Metabolic Activity (MTT/CCK-8). -
The Chemical Interference Control: Media + Compound (No Cells)
Measure Absorbance. Note: Many pyrimidines absorb light in the UV-Vis spectrum; this control rules out false positives.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).[1]
-
Culture Media: DMEM (High Glucose), phenol red-free (Critical for Griess accuracy).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent:
-
Solution A: 1% Sulfanilamide in 5% Phosphoric Acid.[2]
-
Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Standard: Sodium Nitrite (
).[3]
Detailed Protocols
Phase 1: Cell Seeding and Compound Treatment
Objective: Establish the biological model and introduce the test pharmacophore.
-
Harvest Cells: Detach RAW 264.7 cells (passage 3–15) using a cell scraper (avoid Trypsin if possible to preserve receptor integrity).
-
Seeding: Plate cells in a 96-well flat-bottom plate.
-
Density:
cells/well in 100 L media. -
Resting: Incubate for 24 hours at 37°C, 5%
to allow attachment.
-
-
Compound Preparation:
-
Dissolve Pyrimidine derivatives in DMSO to create a 100 mM stock.
-
Dilution: Serially dilute in phenol red-free DMEM.
-
Constraint: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Treatment:
-
Aspirate old media.[4]
-
Add 100
L of fresh media containing the Pyrimidine compound (various concentrations). -
Incubate for 1 hour (Pre-treatment phase).
-
-
Stimulation:
-
Add LPS (final concentration 1
g/mL) to all wells except the Negative Control. -
Incubation: 24 hours at 37°C.
-
Phase 2: The Griess Assay (Nitrite Quantification)
Objective: Quantify the stable breakdown product of NO.[5][6]
-
Supernatant Collection: After 24h, centrifuge the plate briefly (1000 rpm, 2 min) to settle debris.
-
Transfer: Transfer 100
L of supernatant from each well to a new clear 96-well plate. -
Standard Curve: Prepare a serial dilution of
(0 to 100 M) in the same media used for culture. Add 100 L to empty wells. -
Reaction:
-
Add 50
L of Griess Solution A (Sulfanilamide). Incubate 5-10 min in dark. -
Add 50
L of Griess Solution B (NED). Incubate 5-10 min in dark. -
Observation: A magenta/pink color will develop proportional to nitrite concentration.
-
-
Measurement: Read absorbance at 540 nm using a microplate reader.
Phase 3: Viability Normalization (MTT Assay)
Objective: Self-validation. Confirm that "low NO" isn't just "dead cells."
-
Wash: On the original plate (containing cells), carefully aspirate remaining media (or leave 100
L if using an add-mix kit). -
MTT Addition: Add MTT solution (final conc. 0.5 mg/mL).[4]
-
Incubation: 2–4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Remove media, add 100-150
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm .
Workflow Visualization
Figure 2: Dual-stream workflow allowing simultaneous quantification of NO inhibition and cell viability.
Data Analysis & Interpretation
Calculation of Nitrite Concentration
Use the Sodium Nitrite standard curve to generate a linear regression equation (
Normalization (The "NO/Viability Index")
To identify true anti-inflammatory hits, calculate the ratio of NO inhibition to Cell Viability.
| Parameter | Formula | Interpretation |
| % NO Inhibition | Higher = Potent Inhibition | |
| % Viability | Must be > 80% to be valid | |
| Selectivity Index | High Index = Specific Anti-inflammatory |
Decision Matrix:
-
High Inhibition + High Viability: Valid Hit (Specific iNOS/NF-
B inhibitor). -
High Inhibition + Low Viability: False Positive (Cytotoxicity).
-
Low Inhibition + High Viability: Inactive Compound.
Troubleshooting & Optimization
-
Interference: Pyrimidines with amino groups can sometimes react with Griess reagents or absorb at 540nm.
-
Solution: Always run a "Compound Only" well (Media + Compound + Griess Reagent, no cells). Subtract this value from the experimental wells.
-
-
High Background: Phenol red in DMEM mimics the Griess color.
-
Solution: Use Phenol Red-Free DMEM or RPMI 1640.
-
-
Precipitation: High concentrations of hydrophobic pyrimidines may precipitate in aqueous media.
-
Solution: Check for turbidity before reading absorbance. If turbid, centrifuge the plate or lower the concentration.
-
References
-
National Institutes of Health (NIH). (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method GTA-1. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
Sources
- 1. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bowdish.ca [bowdish.ca]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
Use of 2-Amino-pyrimidine-4,6-diol in the development of antiviral drugs.
Application Note: Strategic Utilization of 2-Amino-pyrimidine-4,6-diol in Antiviral Pharmacophore Synthesis
Executive Summary & Scientific Rationale
2-Amino-pyrimidine-4,6-diol (CAS: 56-09-7), often existing in equilibrium with its tautomeric form 2-amino-4,6-dihydroxypyrimidine , serves as a foundational "gateway scaffold" in modern antiviral drug design. Its structural utility lies in its symmetry and the reactivity of the hydroxyl groups at the C4 and C6 positions.
In the context of antiviral development, this molecule is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is the critical precursor for generating 2-amino-4,6-dichloropyrimidine , a highly reactive electrophile. This dichloro-intermediate allows for sequential Nucleophilic Aromatic Substitution (
Mechanism of Utility:
-
Activation: Conversion of the inert diol to the reactive dichloro-pyrimidine.
-
Desymmetrization: Controlled substitution of one chloride allows for the attachment of a specific pharmacophore (e.g., a carbocyclic sugar mimic).
-
Cyclization: The remaining amine and chloride functionalities facilitate imidazole ring closure to form purine systems.
Critical Synthetic Workflows
Workflow A: The Activation Protocol (Chlorination)
Objective: Convert the stable diol into the reactive 2-amino-4,6-dichloropyrimidine scaffold.
Scientific Insight: Direct chlorination using phosphorus oxychloride (
Protocol:
-
Reagents:
-
2-Amino-4,6-dihydroxypyrimidine (1.0 eq)[1]
- (Phosphorus Oxychloride) (Excess, typically 3.0–5.0 eq)
- -Dimethylaniline (Catalytic amount or 1.0 eq)
-
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Procedure:
-
Step 1: Charge the flask with 2-amino-4,6-dihydroxypyrimidine.[2]
-
Step 2: Slowly add
at room temperature. Caution: Exothermic. -
Step 3: Add
-dimethylaniline dropwise. -
Step 4: Heat the mixture to reflux (
) for 4–6 hours. The suspension should turn into a clear, dark solution. -
Step 5 (Quenching): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (
) with vigorous stirring to hydrolyze excess . Critical: Maintain temperature to prevent hydrolysis of the product. -
Step 6: Neutralize with
or to pH 7–8. The product precipitates as a solid.[3] -
Step 7: Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 75–85% Purity Target: >95% (HPLC)
Workflow B: Synthesis of Abacavir Intermediate (Case Study)
Objective: Use the activated scaffold to synthesize the carbocyclic precursor for Abacavir (HIV-1 Reverse Transcriptase Inhibitor).
Scientific Insight: The synthesis of Abacavir relies on the coupling of the 2-amino-4,6-dichloropyrimidine with a chiral amino-alcohol (cyclopentene derivative). This step creates the "fake sugar" backbone essential for the drug's mechanism as a chain terminator.
Protocol:
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 2-amino-4,6-dichloropyrimidine in n-butanol.
-
Step 2: Add the chiral amine (1.0 eq) and
(2.0 eq). -
Step 3: Reflux at
for 12 hours. -
Step 4: Monitor by TLC/HPLC for the disappearance of the dichloro starting material.
-
Step 5: Evaporate solvent. The resulting intermediate is 2-amino-4-chloro-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino-pyrimidine .[7]
-
-
Next Steps (Summary): This intermediate undergoes ring closure with triethyl orthoformate to form the purine core, followed by substitution of the final chloride with cyclopropylamine to yield Abacavir.
Visualizing the Pathway
The following diagram illustrates the transformation of the diol into the active antiviral drug Abacavir.
Caption: Synthetic pathway converting the 2-Amino-pyrimidine-4,6-diol scaffold into the antiviral drug Abacavir via the critical dichloro-intermediate.
Analytical Quality Control (HPLC)
Ensuring the purity of the diol starting material and the dichloro-intermediate is vital, as impurities can poison the palladium catalysts used in subsequent steps or lead to regioisomeric byproducts.
Table 1: Recommended HPLC Parameters for Pyrimidine Intermediates
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH 2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0–5 min: 5% B; 5–15 min: 5% -> 60% B; 15–20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Amine) |
| Retention Times | Diol: ~2.5 min (Polar); Dichloro: ~12.5 min (Non-polar) |
Troubleshooting & Optimization
Issue: Low Yield in Chlorination Step
-
Cause: Incomplete reaction due to "caking" of the diol or hydrolysis during the quench.
-
Solution: Ensure the diol is finely ground before addition. Use a mechanical stirrer rather than a magnetic bar. During quenching, keep the temperature strictly below 20°C; higher temperatures hydrolyze the chloride back to the hydroxyl.
Issue: Regioisomer Formation during Coupling
-
Cause: The two chlorides on the pyrimidine ring are equivalent until the first substitution. However, steric hindrance from the incoming amine usually directs the substitution.
-
Solution: Control temperature strictly (
). If the amine is bulky, the reaction is slower but more selective.
References
-
Synthesis of Abacavir Intermediates
-
Title: Process for the preparation of abacavir.[8]
- Source: European P
- URL
-
-
Chlorination Protocol
-
Antiviral Mechanism of Pyrimidine Derivatives
-
Microwave-Assisted Synthesis
- Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and comput
- Source: PubMed Central.
-
URL:[Link]
Sources
- 1. CN105646372A - Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine - Google Patents [patents.google.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. AU7513794A - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-Aminopyrimidine Derivatives as A1 Adenosine Receptor Antagonists
[1]
Abstract
The A1 adenosine receptor (A1AR) is a G-protein coupled receptor (GPCR) implicated in renal regulation, cardiac rhythm, and CNS excitability. While adenosine analogs often suffer from poor bioavailability, 2-aminopyrimidine derivatives have emerged as a robust non-xanthine scaffold for A1AR antagonism due to their structural bioisosterism with the adenine core. This guide provides a comprehensive technical workflow for evaluating these derivatives, focusing on Structure-Activity Relationship (SAR) logic, radioligand binding validation, and functional cAMP reversal assays.
Introduction & Mechanism
The A1AR preferentially couples to Gi/o proteins .[1] Activation inhibits adenylyl cyclase (AC), reducing intracellular cAMP and activating G-protein-coupled inwardly rectifying potassium channels (GIRK).
Therapeutic Logic:
-
Renal: A1AR antagonists inhibit tubuloglomerular feedback, promoting diuresis without reducing renal blood flow—a distinct advantage over traditional diuretics in heart failure.
-
CNS: Blockade of presynaptic A1ARs enhances the release of excitatory neurotransmitters (acetylcholine, glutamate), offering potential in cognitive disorders (e.g., Alzheimer's).
The Scaffold: The 2-aminopyrimidine core serves as a template for the adenine ring of endogenous adenosine.
-
C2-Amino Group: Essential for hydrogen bonding within the orthosteric binding pocket (mimicking N6 of adenosine).
-
C4/C6 Substitutions: Critical for selectivity against A2A and A3 subtypes. Bulky aryl or heteroaryl groups at these positions exploit hydrophobic pockets unique to A1AR.
Diagram 1: Mechanism of Action & Antagonism
Caption: A1AR couples to Gi proteins to inhibit Adenylyl Cyclase. 2-aminopyrimidines competitively block this interaction, preventing the drop in cAMP.
Protocol 1: Affinity Validation via Radioligand Binding
Objective: Determine the affinity (
Why [³H]-DPCPX? Unlike agonist radioligands (e.g., [³H]-CCPA), DPCPX is an antagonist. This avoids the complexity of "G-protein shift" (high vs. low affinity states) during initial screening, providing a single, reliable affinity constant.
Materials
-
Membranes: CHO-K1 or HEK293 cells stably expressing human A1AR.
-
Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), Specific Activity ~100 Ci/mmol.[2][3]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.
-
Critical Additive:2 U/mL Adenosine Deaminase (ADA) . Reason: To degrade endogenous adenosine that would otherwise compete with the ligand.
-
-
Non-Specific Binder: 10 µM R-PIA or 10 µM NECA.
Step-by-Step Methodology
-
Preparation: Thaw membrane prep on ice. Dilute in Assay Buffer to ~5–10 µg protein/well.
-
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membranes + [³H]-DPCPX (~1 nM final).
-
Non-Specific Binding (NSB): Buffer + Membranes + [³H]-DPCPX + 10 µM R-PIA.
-
Test Compounds: Buffer + Membranes + [³H]-DPCPX + Derivative (concentration range
to M).
-
-
Incubation: Incubate for 90 minutes at 25°C .
-
Note: A1AR binding is temperature-sensitive. 25°C is preferred over 37°C to minimize receptor degradation during long equilibrium times.
-
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) .
-
Why PEI? 2-aminopyrimidines can be lipophilic. PEI reduces non-specific binding of the radioligand to the glass fiber filter.
-
-
Washing: Wash 3x with ice-cold 50 mM Tris-HCl.
-
Detection: Dry filters, add scintillant, and count (Liquid Scintillation Counter).
Data Analysis
Calculate
Protocol 2: Functional Antagonism (cAMP Reversal Assay)
Objective: Confirm the derivative acts as an antagonist (blocks agonist action) rather than an agonist. Method: Time-Resolved FRET (TR-FRET) or HTRF.
The "Gi Challenge" Concept: Since A1AR lowers cAMP, measuring antagonism requires a system where cAMP is artificially elevated first (using Forskolin). The agonist (CPA) will lower it; the antagonist (your compound) will reverse this lowering.
Experimental Design Table
| Condition | Components Added | Expected cAMP Level | Interpretation |
| Basal | Buffer only | Low | Baseline |
| Stimulated | Forskolin (10 µM) | High | Max System Capacity |
| Agonist Control | Forskolin + CPA ( | Low | A1AR Functional Check |
| Antagonist Test | Forskolin + CPA + 2-Aminopyrimidine | High | Successful Antagonism |
Step-by-Step Methodology
-
Cell Seeding: Use CHO-hA1AR cells suspended in stimulation buffer (HBSS + 500 µM IBMX).
-
Why IBMX? It inhibits phosphodiesterases, preventing cAMP degradation and ensuring a stable signal.
-
-
Compound Addition:
-
Add 2-aminopyrimidine derivative (serial dilution).
-
Incubate 15 mins at Room Temp (RT) to allow receptor occupancy.
-
-
Agonist Challenge:
-
Add mixture of Forskolin (10 µM) + CPA (Agonist, at
) . -
Note: Using the
of the agonist ensures a robust window to observe inhibition.
-
-
Incubation: 30–45 minutes at RT.
-
Lysis & Detection:
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).[6]
-
Incubate 1 hour.
-
-
Read: Measure HTRF ratio (665 nm / 620 nm).
Diagram 2: Experimental Workflow
Caption: Iterative workflow from synthesis to functional validation. Binding confirms affinity; cAMP assays confirm mode of action.
Troubleshooting & Expert Insights
High Non-Specific Binding (NSB)
-
Cause: 2-aminopyrimidines often possess lipophilic aryl side chains (LogP > 3).
-
Solution: Increase BSA (0.1%) in the assay buffer or use CHAPS detergent (0.05%). Ensure GF/B filters are soaked in PEI for at least 2 hours.[5]
"Flat" Functional Curves
-
Cause: Insufficient Forskolin stimulation or incorrect Agonist concentration.
-
Solution: Run a Forskolin dose-response curve first to find the linear range. Ensure the Agonist (CPA) is used at
, not , to allow the antagonist a competitive chance to displace it.
Solubility Issues
-
Observation: Precipitation in the assay plate.
-
Solution: 2-aminopyrimidines can be insoluble in aqueous buffers. Dissolve stock in 100% DMSO. Keep final DMSO concentration in the assay < 1% (A1AR is relatively tolerant to DMSO, but >2% affects membrane integrity).
References
-
Structure-Activity Relationships of 2-Aminopyrimidines
-
Radioligand Binding Protocol ([³H]-DPCPX)
-
Functional cAMP Assay Guidelines
-
Therapeutic Applications
Sources
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyrimidines as dual adenosine A1/A2A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potency of A1 adenosine receptor antagonists in the treatment of cardiovascular diseases, current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. rrpharmacology.ru [rrpharmacology.ru]
- 11. What are A1R antagonists and how do they work? [synapse.patsnap.com]
The Paradigm Shift in Heterocyclic Chemistry: A Guide to Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives
Introduction: Embracing Green Chemistry in Drug Discovery
The synthesis of 2-aminopyrimidine derivatives has long been a cornerstone of medicinal chemistry, with this scaffold forming the core of numerous therapeutic agents. However, traditional synthetic routes often rely on volatile and hazardous organic solvents, contributing to significant environmental waste and safety concerns.[1] In alignment with the principles of Green Chemistry, the pharmaceutical industry is increasingly adopting sustainable practices that minimize waste, reduce energy consumption, and eliminate the use of toxic substances.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solvent-free synthesis of 2-aminopyrimidine derivatives, a powerful and eco-friendly alternative to conventional methods.[4][5]
Solvent-free reactions offer numerous advantages, including increased reaction rates due to higher reactant concentrations, simplified work-up procedures, and often, improved yields.[6] This guide will delve into the practical application of several solvent-free techniques, including conventional heating of neat reactants, microwave-assisted synthesis, and mechanochemistry, providing detailed protocols and explaining the underlying scientific principles. By embracing these methods, laboratories can not only enhance their synthetic efficiency but also significantly reduce their environmental footprint.
Core Principles of Solvent-Free Synthesis
The elimination of solvents from chemical reactions represents a fundamental shift in synthetic strategy. Under solvent-free conditions, reactants are brought into intimate contact through various means of energy input, facilitating the chemical transformation. The primary drivers for the enhanced reactivity observed in solvent-free systems are:
-
Increased Reactant Concentration: The absence of a diluting solvent leads to a significantly higher concentration of reacting molecules, thereby increasing the probability of effective collisions and accelerating the reaction rate.
-
Enhanced Thermal and Energy Transfer: In methods like microwave irradiation, energy is transferred directly to the reacting molecules, leading to rapid and uniform heating that is often more efficient than conventional solvent-based heating.[7]
-
Novel Reaction Pathways: Mechanical force in mechanochemistry can induce physical changes in the reactants, such as particle size reduction and the formation of eutectic melts, which can open up new, lower-energy reaction pathways.
This guide will explore the practical application of these principles in the synthesis of 2-aminopyrimidine derivatives.
Methodology 1: Synthesis via Conventional Heating of Neat Reactants
One of the most straightforward approaches to solvent-free synthesis involves the direct heating of a homogenous mixture of finely ground solid reactants. This method is particularly effective for reactions that proceed at moderate temperatures and where the reactants can form a eutectic mixture or one of the reactants melts to act as a temporary solvent.
A prime example is the synthesis of substituted 2-aminopyrimidines from 2-amino-4,6-dichloropyrimidine and various amines in the presence of a base like triethylamine.[8]
Experimental Protocol: Synthesis of N-substituted-4-chloro-2,6-diaminopyrimidines
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine (e.g., aniline, benzylamine)
-
Triethylamine
-
Mortar and pestle
-
Heating plate with magnetic stirring or oil bath
-
Round bottom flask
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Hexane and Ethyl Acetate for TLC mobile phase
-
Distilled water
-
Ethanol for crystallization
Procedure:
-
Reactant Preparation: In a clean and dry mortar, finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol). Thorough grinding is crucial to ensure intimate contact between the reactants.
-
Reaction Setup: Transfer the finely ground mixture to a round bottom flask equipped with a magnetic stir bar.
-
Heating: Heat the reaction mixture to 80–90 °C with continuous stirring. The reaction progress should be monitored by TLC, using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Add distilled water to the reaction mixture and stir vigorously.
-
Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash it with distilled water. The crude product can be further purified by crystallization from ethanol to afford the pure 2-aminopyrimidine derivative.[8]
Causality Behind Experimental Choices:
-
Grinding: This mechanical action increases the surface area of the solid reactants, facilitating better contact and promoting the reaction in the absence of a solvent.
-
Triethylamine: This organic base acts as a scavenger for the hydrochloric acid generated during the nucleophilic substitution reaction, driving the equilibrium towards the product.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate. The temperature is kept below the decomposition point of the reactants and products.
-
Aqueous Work-up: The addition of water serves to precipitate the organic product, which is typically insoluble in water, while dissolving any remaining triethylamine hydrochloride salt, simplifying the isolation process.
Methodology 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating.[7] In the context of solvent-free reactions, microwaves directly and efficiently heat the reactant mixture, leading to rapid and uniform temperature distribution. The mechanism of microwave heating involves two primary interactions: dipolar polarization and ionic conduction.
Experimental Protocol: One-Pot, Two-Step Synthesis of 2-(Substituted amino)pyrimidines
This protocol describes a one-pot, two-step synthesis where substituted guanidines are first generated in situ from (S)-methylisothiourea sulfate and an amine, followed by condensation with a β-diketone, all under solvent-free microwave irradiation.
Materials:
-
(S)-methylisothiourea sulfate
-
Amine (alkyl, aryl, or heterocyclic)
-
β-Diketone (e.g., acetylacetone, benzoylacetone)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Silica gel for column chromatography
Procedure:
-
Step 1: Guanidine Formation: In a microwave-safe reaction vessel, thoroughly mix (S)-methylisothiourea sulfate and the desired amine. Irradiate the mixture in the microwave reactor for a specified time and power (e.g., 2-5 minutes at 180-300 W), as optimized for the specific reactants.
-
Step 2: Pyrimidine Formation: To the same reaction vessel containing the in situ generated guanidine, add the β-diketone.
-
Microwave Irradiation: Irradiate the new mixture in the microwave reactor for an additional period (e.g., 3-8 minutes at 180-300 W). Monitor the reaction progress by TLC.
-
Isolation and Purification: After cooling, the resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-(substituted amino)pyrimidine.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and efficient heating, significantly reducing reaction times. The direct interaction of microwaves with the polar reactants and intermediates enhances the reaction rate.
-
One-Pot Procedure: Eliminates the need to isolate the intermediate guanidine, saving time and resources and reducing waste.
-
Solvent- and Catalyst-Free: This approach embodies the principles of green chemistry by avoiding the use of solvents and external catalysts, simplifying the reaction setup and purification.
Data Presentation: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Product | Method | Temperature (°C) / Power (W) | Time | Yield (%) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | Conventional Heating | 100 | 8 h | 85 | [9] |
| 2-Amino-4,6-diphenylpyrimidine | Microwave Irradiation | 120 W | 10 min | 92 | [9] |
| 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine | Conventional Heating | 100 | 10 h | 82 | [9] |
| 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine | Microwave Irradiation | 120 W | 12 min | 88 | [9] |
Methodology 3: Mechanochemical Synthesis via Ball Milling
Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions.[10] This solvent-free technique is highly efficient and can lead to the formation of products that are difficult to obtain through traditional methods. In a ball mill, the impact and friction between the milling balls and the reactants provide the energy necessary to overcome the activation barrier of the reaction.
Experimental Protocol: Ball-Milling Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, can be efficiently carried out under solvent-free mechanochemical conditions.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (optional, e.g., a solid acid or base)
-
Ball mill with milling jars and balls (e.g., stainless steel, zirconia)
-
Spatula
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Charging the Mill: Place the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the catalyst (if used) into a milling jar along with the milling balls.
-
Milling: Secure the jar in the ball mill and operate it at a specified frequency (e.g., 20-30 Hz) for the required time (typically 30-60 minutes). The optimal milling time and frequency may need to be determined experimentally.
-
Isolation: After milling, open the jar in a well-ventilated area and carefully remove the solid product.
-
Purification: The product is often of high purity directly from the milling process. Further purification can be achieved by washing with a small amount of a suitable solvent or by recrystallization.
Causality Behind Experimental Choices:
-
Ball Milling: The mechanical forces generated during milling facilitate intimate mixing of the reactants at the molecular level, increase the surface area, and can create localized "hot spots" of high temperature and pressure, all of which contribute to driving the reaction forward.
-
Catalyst (Optional): While some mechanochemical reactions proceed without a catalyst, the addition of a solid acid or base can further enhance the reaction rate by activating the reactants.
-
Solvent-Free: This method completely avoids the use of bulk solvents, making it an exceptionally green and efficient process.
Visualizing the Workflows and Mechanisms
To better understand the processes described, the following diagrams illustrate the experimental workflows and a plausible reaction mechanism.
Caption: Workflow for conventional heating synthesis.
Caption: Workflow for one-pot microwave synthesis.
Caption: Plausible mechanism for pyrimidine formation.
Conclusion: A Sustainable Future for Heterocyclic Synthesis
The solvent-free synthesis of 2-aminopyrimidine derivatives offers a compelling alternative to traditional, solvent-heavy methods. By leveraging techniques such as conventional heating of neat reactants, microwave-assisted synthesis, and mechanochemistry, researchers can achieve higher efficiency, reduce reaction times, and significantly minimize their environmental impact. The protocols and principles outlined in this guide provide a solid foundation for the adoption of these green and sustainable practices in both academic and industrial laboratories. As the pharmaceutical industry continues to embrace sustainability, the development and optimization of solvent-free synthetic methodologies will play a crucial role in shaping a more environmentally responsible future for drug discovery and development.[11]
References
- Green synthesis strategies in pharmaceutical industries for sustainable growth. (2025).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
- Green Chemistry Approaches in Pharmaceutical Synthesis. (n.d.). MDPI.
- Toward Mechanistic Understanding of Mechanochemical Reactions Using Real-Time In Situ Monitoring. (2022). Accounts of Chemical Research.
- Synthesis of 2-aminopyrimidines 4a-g by conventional heating. (n.d.).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
- Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.).
- Solvent-free reactivity in the undergraduate organic labor
- Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Royal Society of Chemistry.
- Mechanochemistry and organic synthesis: from mystical to practical. (n.d.). Royal Society of Chemistry.
- A Review on Solvent-free Methods in Organic Synthesis. (n.d.). Bentham Science.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). Royal Society of Chemistry.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI.
- Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. (n.d.).
- Green chemistry in medicinal chemistry: A review on sustainable approaches to the synthesis of biologically active compounds. (2024). World Journal of Advanced Research and Reviews.
- A Review on Solvent-free Methods in Organic Synthesis. (2020).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
- Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. (2023). DergiPark.
- Dr.
Sources
- 1. wjarr.com [wjarr.com]
- 2. chemijournal.com [chemijournal.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Green Synthesis of Heterocycles: From Buil...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-Dichloropyrimidine
Status: Operational Ticket ID: ADCP-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You have engaged the Technical Support Center regarding the synthesis of 2-amino-4,6-dichloropyrimidine (ADCP) . This compound is a critical pharmacophore in the development of antiviral agents (e.g., Abacavir) and agrochemicals.
The synthesis typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine (ADHP) using phosphoryl chloride (
This guide replaces generic textbook procedures with a field-proven, self-validating protocol designed to maximize yield (>85%) and purity while mitigating safety risks associated with
Module 1: Critical Reaction Parameters
Before beginning, understand the causality behind the protocol. The failure modes in this synthesis are almost always linked to moisture control, temperature regulation, or improper quenching.
The Reagent System
-
Chlorinating Agent:
(Phosphoryl chloride).[1]-
Quality Check: Must be clear/colorless. If yellow/orange, it contains hydrolysis products (
, phosphoric acids) that retard the reaction and lower yield. Distill prior to use if degraded.
-
-
Base/Catalyst:
-Dimethylaniline (DMA) or Triethylamine ( ).-
Function: These are not just acid scavengers. They form a Vilsmeier-Haack-type active species with
, significantly lowering the activation energy. -
Recommendation:
-Dimethylaniline is preferred for higher yields and cleaner reaction profiles compared to neat reflux [1, 2].
-
Temperature Control
-
Optimized Method: Controlled heating at 55–68°C .[1][2]
-
Benefit: Balances reaction rate with stability. Yields drop significantly above 90°C due to side reactions [1].[1]
-
Module 2: Step-by-Step Optimization Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step until the current step's validation criteria are met.
Phase 1: Reaction Setup
-
Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to slurry viscosity), reflux condenser, internal thermometer, nitrogen inlet.
-
Charge: Add 2-amino-4,6-dihydroxypyrimidine (1.0 eq) to the flask.
-
Solvent/Reagent: Add
(3.0 – 4.5 eq) . -
Catalyst Addition: Cool the slurry to <20°C. Add
-Dimethylaniline (1.7 – 2.0 eq) dropwise.-
Validation: Ensure exotherm does not exceed 40°C during addition.
-
Phase 2: The Reaction
-
Heat the mixture to 60–65°C .
-
Maintain temperature for 3–5 hours .
-
End-Point Validation (TLC/HPLC):
-
Aliquot: Take 50 µL reaction mixture -> quench in 1 mL MeOH -> Neutralize -> Inject.
-
Criteria: >98% conversion of starting material.[3] If <98%, add 0.5 eq
and stir 1 hr longer.
-
Phase 3: Work-up & Quenching (The Danger Zone)
Most failures occur here. The product hydrolyzes back to the starting material if the quench is too hot or too acidic.
-
Distillation: Remove excess
via vacuum distillation (50–60°C bath).-
Why: Reduces the exotherm during water addition and minimizes waste volume.
-
-
Resuspension: Cool the thick residue to room temperature.
-
Controlled Hydrolysis:
-
Add warm water (40–50°C) to the residue with vigorous stirring.
-
Wait: Stir for 30-60 mins to allow complete hydrolysis of phosphoryl intermediates.
-
-
Neutralization (Critical):
-
Slowly add 30% NaOH or Ammonium Hydroxide .
-
Target pH: Adjust to pH 2.5 – 4.0 .
-
Warning: Do NOT neutralize to pH 7 or basic pH. The product is stable in weak acid but unstable in base [2].
-
-
Isolation:
-
Precipitate forms as pH adjusts. Cool to 10°C.
-
Filter and wash with cold water until washings are neutral.
-
Dry at 50°C under vacuum.
-
Module 3: Visualized Workflows
Figure 1: Synthesis & Isolation Logic Flow
This diagram illustrates the critical decision points and process flow.[5][6]
Caption: Optimized workflow emphasizing the critical pH adjustment step during isolation.
Module 4: Troubleshooting & FAQ
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis during quench. | Ensure pH is strictly maintained between 2.5 and 4.0 . Do not overshoot to pH > 7. |
| Sticky/Gummy Solid | Incomplete removal of phosphoric acid byproducts. | Improve washing of the filter cake with water. Ensure initial distillation of |
| Yellow/Orange Product | Degraded | Use freshly distilled |
| Incomplete Reaction | Moisture in flask or old reagents. | Dry all glassware. Ensure system is under |
| Violent Exotherm | Fast addition of base or water. | Add base dropwise at <20°C. Add water slowly to the distilled residue, not the reverse. |
Frequently Asked Questions
Q: Can I use Pyridine instead of Dimethylaniline?
A: Yes, but
Q: Why is the pH range 2.5–4.0 so critical?
A: At pH < 1, the product is soluble and difficult to precipitate. At pH > 7, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by hydroxide (
Q: My product is not precipitating after neutralization. A: You may have used too much water during the quench. The product is "insoluble" in water, but trace solubility exists.[7] Cool the solution to 0–5°C and stir for 2 hours. If necessary, extract with ethyl acetate, though this is not standard for large scale.
Q: How do I purify the final solid? A: The crude product is often >95% pure if the protocol is followed. If further purification is needed, recrystallization from toluene is effective. The compound is soluble in hot toluene and crystallizes upon cooling [4].
Module 5: Safety & Handling
-
POCl3 Hazard: Highly corrosive and toxic.[1][2] Reacts violently with water releasing HCl and Phosphoric acid. All quenching must be done in a fume hood with a scrubber or trap.
-
Skin/Eye Contact: The product is a skin and eye irritant (H315, H319).[3] Wear full PPE including face shield during the quench step.
-
Storage: Store in a cool, dry place. Moisture sensitive.
References
-
Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent 5,698,695. (1997). Describes the optimized low-temperature route using DMA and specific stoichiometry.
-
Process for the preparation of 2-amino-4,6-dichloropyrimidine. U.S. Patent 5,563,270. (1996). Details the critical pH adjustments and isolation parameters.
-
2-Amino-4,6-dichloropyrimidine Product Page. Thermo Scientific Chemicals. Solubility and physical property data.[7][8]
-
In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine. BenchChem. Solubility profiles and solvent selection for recrystallization.
Sources
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-4,6-dichloropyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Aminopyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction to 2-Aminopyrimidine Synthesis
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthesis is, therefore, a critical step in the development of new pharmaceuticals. The most common and versatile methods for constructing this heterocyclic system involve the condensation of a three-carbon precursor with guanidine or a related amidine. This guide will focus on the optimization and troubleshooting of these key synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of 2-aminopyrimidine derivatives.
Q1: What are the most common starting materials for synthesizing 2-aminopyrimidine derivatives?
A1: The most prevalent methods involve the cyclocondensation of guanidine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[1][2] Variations include using β-ketoesters or other activated three-carbon synthons. For industrial-scale synthesis, multi-step procedures starting from readily available materials like N,N-dimethylformamide (DMF) have also been developed.[3][4]
Q2: I'm setting up a new synthesis. What is a good starting point for reaction conditions?
A2: A typical starting point for the reaction of a chalcone with guanidine hydrochloride is to use a basic alcoholic medium, such as potassium hydroxide in ethanol, and refluxing the mixture for several hours.[5] For solvent-free conditions, heating a finely ground mixture of a substituted 2-amino-4,6-dichloropyrimidine with an amine and triethylamine at 80-90 °C is a good starting point.[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5][6] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light for UV-active compounds) will be necessary for visualization.
Q4: Is microwave synthesis a better option than conventional heating?
A4: Microwave-assisted synthesis often offers significant advantages, including drastically reduced reaction times, and in some cases, improved yields and cleaner reaction profiles.[7][8] It is particularly beneficial for high-throughput synthesis and library generation. However, optimization is still required, and for some substrates, conventional heating may provide better results or be more scalable.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a detailed guide to common problems encountered during the synthesis of 2-aminopyrimidine derivatives, their probable causes, and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield with Unreacted Starting Materials
This is one of the most frequent challenges. Before troubleshooting, it's crucial to confirm the identity of the starting materials and the absence of the desired product by appropriate analytical techniques (e.g., NMR, LC-MS).
Potential Causes & Solutions:
-
Insufficient Basicity: The initial step of the reaction, the Michael addition of guanidine to a chalcone, requires the deprotonation of guanidine. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Switch to a stronger base. For instance, if you are using a milder base like potassium carbonate, consider moving to a stronger base like sodium ethoxide or potassium tert-butoxide.[9] Ensure at least one equivalent of a strong base is used to deprotonate the guanidine hydrochloride.
-
-
Poor Solubility of Reactants: If one of the starting materials is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. For polar compounds, solvents like ethanol, isopropanol, or DMF are good choices. For less polar substrates, a co-solvent system might be necessary. Refer to the solvent properties table below for guidance.
-
-
Sub-optimal Reaction Temperature: The rate of reaction is highly dependent on temperature. The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC. For high-boiling solvents like DMF, temperatures can be raised to 120-150 °C. Alternatively, switching to microwave irradiation can provide the necessary energy to drive the reaction to completion in a shorter time.
-
-
Steric Hindrance: Bulky substituents on the chalcone or the guanidine derivative can sterically hinder the approach of the nucleophile, slowing down the reaction.
-
Solution: In such cases, prolonged reaction times and higher temperatures are often necessary. Using a less sterically hindered base might also be beneficial.
-
Problem 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate, other than the starting materials and the desired product, indicates the formation of side products.
Potential Causes & Solutions:
-
Self-Condensation of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation (aldol condensation) under basic conditions, especially at higher temperatures.
-
Solution: Control the reaction temperature carefully. Adding the base slowly at a lower temperature before heating can minimize this side reaction.
-
-
Formation of a Dihydropyrimidine Intermediate: The final step in the synthesis from chalcones is an oxidation/aromatization step. In some cases, the intermediate dihydropyrimidine may be stable and isolated as a major product.
-
Solution: The aromatization can sometimes be facilitated by the choice of solvent or by introducing a mild oxidizing agent. In some mechanistic pathways, this step is proposed to involve hydrogen evolution or a hydride shift.[5] If a stable dihydropyrimidine is formed, subsequent oxidation can be attempted in a separate step.
-
-
Reaction of Guanidine with the Solvent: In alcoholic solvents, strong bases can generate alkoxides which might react with other components or promote side reactions.
-
Solution: Consider using an aprotic polar solvent like DMF or DMSO, especially if strong bases are required.
-
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating the pure 2-aminopyrimidine derivative can be challenging.
Potential Causes & Solutions:
-
Removal of Excess Guanidine: Guanidine and its salts are very polar and can be difficult to remove from the final product, especially if the product is also polar.
-
Solution: After the reaction, quenching with water and extracting the product with an organic solvent is a common first step.[6] If the product is soluble in a non-polar solvent, this can effectively separate it from the guanidine salts. For more polar products, column chromatography on silica gel is often necessary.[5] A mobile phase of ethyl acetate and hexane is a good starting point for chromatography.
-
-
Co-crystallization with Starting Materials: The product may co-crystallize with unreacted chalcone or other starting materials.
-
Solution: Recrystallization from a suitable solvent system is crucial. It may be necessary to try several different solvents or solvent mixtures to achieve good separation. If recrystallization is ineffective, column chromatography is the next logical step.
-
-
Product is an Oil or a Gummy Solid: Some 2-aminopyrimidine derivatives may not be crystalline solids at room temperature.
-
Solution: If the product is an oil, purification by column chromatography is the standard method. If it is a gummy solid, trying to triturate it with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common syntheses of 2-aminopyrimidine derivatives.
Protocol 1: Synthesis of 2-Amino-4,6-diarylpyrimidine from Chalcone and Guanidine Hydrochloride[10]
-
To a solution of the chalcone (10 mmol) in ethanol (50 mL), add guanidine hydrochloride (12 mmol).
-
To this suspension, add a solution of potassium hydroxide (15 mmol) in ethanol (10 mL) dropwise with stirring.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Aminopyrimidines[7]
-
In a microwave reaction vial, combine the β-ketoester or β-aldehydoester (1 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity |
| Ethanol | 78 | 24.55 | Polar Protic |
| Methanol | 65 | 32.70 | Polar Protic |
| Isopropanol | 82 | 19.92 | Polar Protic |
| N,N-Dimethylformamide (DMF) | 153 | 36.71 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.68 | Polar Aprotic |
| Acetonitrile | 82 | 37.50 | Polar Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.58 | Polar Aprotic |
| Dichloromethane | 40 | 9.08 | Nonpolar |
| Toluene | 111 | 2.38 | Nonpolar |
| Hexane | 69 | 1.88 | Nonpolar |
Table 2: pKa Values of Common Bases in Organic Synthesis
| Base | Conjugate Acid | pKa (in water) | Strength |
| Potassium Hydroxide | H₂O | 15.7 | Strong |
| Sodium Ethoxide | Ethanol | 16 | Strong |
| Potassium tert-Butoxide | tert-Butanol | 17 | Very Strong |
| Triethylamine | Triethylammonium | 10.75 | Moderate |
| Potassium Carbonate | Bicarbonate | 10.33 | Moderate |
| Sodium Bicarbonate | Carbonic Acid | 6.35 | Weak |
Visualization of Key Processes
General Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the synthesis of a 2-aminopyrimidine derivative from a chalcone and guanidine.
Caption: Reaction mechanism for 2-aminopyrimidine synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding reaction.
Caption: A systematic workflow for troubleshooting synthesis.
References
- Preparation method of 2-amino pyrimidine. Google Patents.
- Preparation method of 2-amino pyrimidine. Google Patents.
-
Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. TSI Journals. URL: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. URL: [Link]
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. URL: [Link]
-
Synthesis of 2-aminopyrimidines using α, β-unsaturated ketones. ResearchGate. URL: [Link]
-
Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. IJPRS. URL: [Link]
-
A convenient synthesis of chalcones, aminopyrimidines andphenylpyrazolines. Indian Journal of Chemistry. URL: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. URL: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. URL: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. URL: [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. URL: [Link]
-
Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry. URL: [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. URL: [Link]
-
(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. URL: [Link]
-
ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. URL: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. URL: [Link]
-
(PDF) A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ResearchGate. URL: [Link]
-
Metal-free Synthesis of 2, 4, 6-Trisubstituted Pyrimidines using α,β-Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway. ResearchGate. URL: [Link]
-
Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. URL: [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. URL: [Link]
-
Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. URL: [Link]
-
Synthesis of Pyrimidine. ChemTube3D. URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. tsijournals.com [tsijournals.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SNAr Optimization for 2-Amino-4,6-Dichloropyrimidine-5-Carbaldehyde
Case ID: SNAR-PYR-5CHO Status: Active Support Tier: Senior Application Scientist
Executive Summary & Reactivity Profile
Welcome to the technical guide for optimizing nucleophilic aromatic substitution (SNAr) on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This scaffold is a critical intermediate in the synthesis of pyrido[2,3-d]pyrimidines, kinase inhibitors, and antiviral agents.
The Reactivity Landscape
Success with this substrate requires navigating a "tug-of-war" between competing electronic effects and reactive sites.
-
The Activator (C5-Aldehyde): The aldehyde (-CHO) at the C5 position is a potent electron-withdrawing group (EWG). It dramatically lowers the energy of the LUMO, stabilizing the Meisenheimer complex and making the C4 and C6 chlorines highly electrophilic.
-
The Deactivator (C2-Amino): The amino group is an electron donor (+M effect). While typically deactivating for SNAr, the strong withdrawal from the C5-aldehyde and the inherent electron deficiency of the pyrimidine ring dominate, keeping the substrate reactive.
-
The Trap (Chemoselectivity): The C5-aldehyde is susceptible to nucleophilic attack by amines (Schiff base formation) and condensation reactions, creating a competition between the C-Cl displacement and C=O addition.
Troubleshooting Guides (Q&A)
Ticket #001: Controlling Regioselectivity (Mono- vs. Bis-Substitution)
User Question: "I am trying to substitute only one chlorine with a primary amine, but I keep getting a mixture of mono- and bis-substituted products. How do I stop at the mono-adduct?"
Technical Diagnosis: The starting material is symmetric; C4 and C6 are equivalent. However, once the first amine is introduced, the ring becomes more electron-rich, theoretically deactivating it toward the second attack. If bis-substitution occurs, your reaction temperature is likely too high, or you are using a large excess of nucleophile.
Corrective Protocol:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the amine. Do not use excess amine to "drive" the reaction.
-
Temperature Modulation: Perform the addition at 0 °C to room temperature . The C5-aldehyde activates the chlorides enough that heat is rarely needed for the first substitution.
-
Slow Addition: Add the amine dropwise to a solution of the pyrimidine to ensure the concentration of free amine remains low relative to the substrate.
Ticket #002: "Ghost" Peaks & Solvolysis (The Hydrolysis Issue)
User Question: "I see a new peak in LCMS with a mass of [M-Cl+OH] or [M-Cl+OEt]. Is my product decomposing?"
Technical Diagnosis: You are experiencing solvolysis .[1][2][3] The C5-aldehyde makes the C4/C6 positions so electrophilic that even weak nucleophiles like water (hydrolysis) or alcohols (alcoholysis) can displace the chloride, especially in the presence of strong inorganic bases (e.g., NaOH, KOH).
Corrective Protocol:
-
Base Selection: Switch from inorganic bases (NaOH, K2CO3) to non-nucleophilic organic bases like DIPEA (Hünig's base) or Triethylamine (TEA) . Inorganic bases increase the concentration of alkoxide/hydroxide ions, which compete with your amine.
-
Solvent Choice: Avoid nucleophilic solvents like methanol or ethanol if you observe ether formation. Use aprotic polar solvents like THF , Dioxane , or DMF .
Ticket #003: Aldehyde Interference (Imine Formation)
User Question: "My amine is reacting with the aldehyde group instead of displacing the chlorine. How do I prevent this?"
Technical Diagnosis: Primary amines can form Schiff bases (imines) with the C5-aldehyde. This is reversible but consumes your nucleophile.
Corrective Protocol:
-
Avoid Acid Catalysis: Ensure the reaction medium is neutral or slightly basic. Acid accelerates imine formation.
-
Steric Protection: If the SNAr is slow, the imine might form kinetically. However, the SNAr product is thermodynamically stable (irreversible loss of Cl-). Extended reaction times often favor the SNAr product as the imine reverses.
-
Alternative Pathway: If the amine is unreactive, consider protecting the aldehyde as an acetal before the SNAr step, though this is rarely necessary for standard amines.
Strategic Visualization
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. The goal is to navigate the "Green Path" while avoiding the "Red" (Solvolysis) and "Yellow" (Condensation) traps.
Figure 1: Mechanistic pathway showing the competition between the desired SNAr (Green) and side reactions (Red/Yellow).[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Diagnostic logic for rapid troubleshooting of reaction mixtures.
Validated Experimental Protocol
This protocol is designed to minimize solvolysis and bis-substitution.
Materials
-
Substrate: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) (1.1 equiv). Note: Avoid NaOH/KOH.
-
Solvent: Anhydrous THF or DMF (0.1 M concentration).
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with the pyrimidine substrate and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.1 equiv) to the stirring solution.
-
Nucleophile Addition: Dissolve the amine (1.0 equiv) in a minimal amount of THF. Add this solution dropwise over 15–20 minutes to the reaction mixture.
-
Why? Keeping the instantaneous concentration of amine low prevents the second chlorine from reacting.
-
-
Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC or LCMS.
-
Checkpoint: If starting material remains, allow to warm to room temperature (25 °C). Do not heat unless absolutely necessary.
-
-
Workup: Pour the mixture into water. The mono-substituted product often precipitates due to reduced solubility. Filter and wash with cold water.
-
Alternative: If no precipitate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Data Comparison: Base Selection Impact
| Parameter | Inorganic Base (NaOH/EtOH) | Organic Base (DIPEA/THF) |
| Main Product | Mixture (Amine + Ethoxy adducts) | Clean Mono-Amine Adduct |
| Side Reaction | Solvolysis (Ether formation) | Minimal |
| Bis-Substitution | High (due to heterogeneity) | Controlled |
| Yield (Isolated) | 40–55% | 85–92% |
References
-
Trilleras, J.; Pérez, A.; Quiroga, J. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank2022 , 2022, M1426.[1] [Link][1][2][3][4][5][6][7]
- Baraldi, P. G.; et al. Synthesis and Biological Activity of 2-Amino-4,6-dichloropyrimidine Derivatives. Methods in Enzymology (General Pyrimidine Reactivity Context).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Purification techniques for 2-Amino-pyrimidine-4,6-diol and its derivatives.
Technical Support Center: Purification of 2-Amino-pyrimidine-4,6-diol & Derivatives
Section 1: Technical Overview & Chemical Behavior
Compound Profile:
-
Target: 2-Amino-pyrimidine-4,6-diol (also known as 2-amino-4,6-dihydroxypyrimidine).[1][2][3][4][5][6]
-
CAS: 56-09-7.[1]
-
Key Characteristic: Tautomerism. In solution, this compound exists in equilibrium with its keto-form, 2-amino-1H-pyrimidine-4,6-dione . This structural duality dictates its solubility profile: it behaves more like a polar inorganic salt than a lipophilic organic molecule.
-
Solubility Rules:
-
Soluble in: Aqueous alkalis (NaOH, KOH) due to deprotonation of the ring nitrogen/hydroxyl groups; Aqueous acids (forming salts).
-
Slightly Soluble/Insoluble: Water (neutral pH), Ethanol, Ethyl Acetate, Diethyl Ether.
-
Primary Impurities:
-
Inorganic Salts: Sodium nitrate (
) or Sodium chloride ( ) from the condensation of guanidine salts with diethyl malonate. -
Unreacted Starting Material: Guanidine (highly polar) and Diethyl malonate (organic soluble).
-
Chromophores: Yellow/brown oxidation byproducts formed during high-temperature reflux.
Section 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation Issues
Q: I acidified my reaction mixture to pH 2, but the yield is lower than expected. Where is my product? A: You have likely over-acidified.
-
Mechanism: 2-Amino-pyrimidine-4,6-diol is amphoteric. At pH < 3, the amino group (
) becomes protonated ( ), forming a soluble acid salt (e.g., hydrochloride). At pH > 9, it exists as a soluble enolate anion. -
Corrective Action: The isoelectric point (pI) where solubility is lowest is approximately pH 4.0–6.0 . Back-titrate your solution with dilute NaOH to pH 5–6 to induce maximum precipitation.
Q: My product won't dissolve in ethanol or methanol for recrystallization. What solvent should I use? A: Do not use alcohols for recrystallization of the parent diol.
-
Reasoning: The compound's crystal lattice energy is too high (MP > 300°C) for simple organic solvents to overcome.
-
Protocol: Use Acid-Base Reprecipitation .
Category B: Impurity Removal (Salts & Color)[7]
Q: The NMR shows significant sodium salt contamination even after filtration. How do I desalt this? A: This is a common issue due to the "salting out" effect during precipitation.
-
Solution: The product is nearly insoluble in cold water, while sodium salts are highly soluble.
-
Protocol: Perform a reslurry wash .
-
Suspend the wet cake in deionized water (5 vol relative to cake weight).
-
Stir vigorously for 30 minutes at room temperature (do not heat, or you lose product).
-
Filter and repeat until the filtrate conductivity is negligible.
-
Final wash with Ethanol to aid drying.
-
Q: My product has a persistent pink or yellow hue. How do I remove it? A: Color bodies are often oxidation products of guanidine.
-
Solution: Activated Carbon treatment must be done during the alkaline phase.
-
Step-by-Step:
-
Dissolve crude product in 2M NaOH.
-
Add Activated Carbon (5-10 wt%).
-
Stir at 50°C for 30 minutes.
-
Filter through Celite (diatomaceous earth) while warm.
-
Acidify filtrate to precipitate the white product.
-
Category C: Derivatives (Chlorinated & Methylated)
Q: I am purifying the dichloro-derivative (2-Amino-4,6-dichloropyrimidine), but it keeps hydrolyzing back to the diol. A: This derivative is moisture-sensitive.
-
Cause: Exposure to aqueous workups or atmospheric moisture for extended periods.
-
Fix: Avoid aqueous washes if possible. If necessary, keep them ice-cold and rapid. Dry the organic layer (DCM or Chloroform) immediately with
. Store in a desiccator.
Q: How do I purify the dimethoxy-derivative (2-Amino-4,6-dimethoxypyrimidine)? A: Unlike the diol, this derivative is lipophilic.
-
Solvent: Ethyl Acetate or Toluene .[7]
-
Process: Dissolve in boiling Ethyl Acetate, filter hot to remove inorganic salts, and cool slowly. The dimethoxy derivative crystallizes well, leaving impurities in the mother liquor.
Section 3: Visual Workflows
Workflow 1: Purification of 2-Amino-pyrimidine-4,6-diol
Caption: Logical decision tree for the isolation and purification of the diol from crude synthesis mixtures.
Section 4: Quantitative Data & Protocols
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility (Diol) | Solubility (Dimethoxy Derivative) | Role in Purification |
| Water (pH 7) | Insoluble (<0.1%) | Insoluble | Wash solvent (removes salts) |
| Water (pH 10+) | Soluble | Insoluble | Dissolution for reprecipitation |
| Water (pH < 2) | Soluble | Soluble | Avoid (yield loss) |
| Ethanol | Insoluble | Soluble (Hot) | Wash solvent / Recrystallization (Derivative) |
| Ethyl Acetate | Insoluble | Soluble (Hot) | Recrystallization (Derivative only) |
Master Protocol: Acid-Base Reprecipitation
-
Dissolution: Take 10 g of crude 2-amino-4,6-dihydroxypyrimidine. Add 40 mL of 2M NaOH . Stir until fully dissolved.
-
Decolorization (Optional): Add 0.5 g activated charcoal. Stir at 50°C for 20 mins. Filter through a Celite pad.
-
Precipitation: Place filtrate in a beaker with a pH probe. Slowly add 10% HCl dropwise with vigorous stirring.
-
Observation: Cloudiness starts around pH 8.
-
Target: Stop addition exactly at pH 6.0 .
-
-
Aging: Cool the slurry to 0–5°C and hold for 1 hour to mature crystals.
-
Isolation: Filter under vacuum.
-
Washing:
-
Wash 2x with 10 mL ice-cold water (removes NaCl).
-
Wash 1x with 10 mL cold Ethanol (removes trace organics and aids drying).
-
-
Drying: Dry in a vacuum oven at 80°C for 4 hours.
References
-
ChemicalBook. (2025). 2-Amino-4,6-dihydroxypyrimidine Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[2][7] Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66131, 2-Amino-6-hydroxy-4(1H)-pyrimidinone. Retrieved from
-
Google Patents. (2013). CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.[2][3] Retrieved from
-
National Institutes of Health (NIH). (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Retrieved from
Sources
- 1. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
Technical Support Center: Method Refinement for the Biginelli-Inspired Synthesis of 2-Amino-4,6-disubstitutedpyrimidine-5-carbonitriles
Welcome to the technical support center for the synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important class of heterocyclic compounds. The Biginelli reaction, a cornerstone of multicomponent reactions, has been adapted for the synthesis of these pyrimidines, which are of significant interest in medicinal chemistry.[1][2][3][4] This resource aims to address common challenges and refine your synthetic methodology for improved yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this Biginelli-inspired synthesis are a frequent challenge. Several factors can contribute to this issue:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical Biginelli reactions use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[5] For the synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles, a base such as sodium carbonate is often employed in conjunction with a guanidine salt.[6][7] The basicity needs to be carefully controlled to facilitate the reaction without promoting unwanted side reactions. Consider screening different bases (e.g., K₂CO₃, Et₃N) or using a Lewis acid catalyst, which has been shown to improve yields in related syntheses.[8]
-
Reaction Temperature and Time: These parameters are highly substrate-dependent. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.[5] An initial optimization at around 80 °C is a good starting point.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product with prolonged heating.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Tetrahydrofuran (THF) is a commonly used solvent for this synthesis.[6][7] However, exploring other solvents like ethanol, or even solvent-free conditions, may prove beneficial for certain substrates.[5][9]
-
Purity of Starting Materials: Ensure that the α-cyanoketone, aldehyde, and guanidine salt are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Question 2: I am observing a significant amount of a side product. How can I identify and minimize its formation?
Answer: The most common side reactions in this synthesis include the Knoevenagel condensation between the aldehyde and the α-cyanoketone, and self-condensation of the starting materials.
-
Identification: The Knoevenagel adduct can be identified by its characteristic spectroscopic data (¹H NMR, ¹³C NMR, and MS). It will lack the signals corresponding to the aminopyrimidine ring.
-
Minimization Strategies:
-
Order of Addition: Adding the guanidine salt and base to the reaction mixture before the aldehyde can sometimes minimize the Knoevenagel condensation by favoring the formation of the desired pyrimidine.
-
Stoichiometry Control: Using a slight excess of the guanidine salt (e.g., 1.2 equivalents) can help to drive the reaction towards the desired product.[6][7]
-
Temperature Management: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.
-
Question 3: The purification of my final product is proving difficult. What are the best practices for isolating pure 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles?
Answer: Purification can be challenging due to the potential for closely-eluting byproducts and the sometimes-limited solubility of the product.
-
Crystallization: This is often the most effective method for obtaining highly pure material.[6][7] Good solvent systems for recrystallization include isopropanol or ethanol. Experiment with a range of solvents and solvent mixtures to find the optimal conditions for your specific compound.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a viable alternative.[6][7] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Careful monitoring of the fractions by TLC is crucial to ensure good separation.
-
Washing: After filtration, washing the crude product with a suitable solvent can remove some impurities. For example, if the product is a solid, washing with cold ethanol or diethyl ether can be effective.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of the synthesis.
Question 1: What is the mechanism of the Biginelli-inspired synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles?
Answer: The mechanism is a multi-step process that involves a sequence of condensation, nucleophilic addition, and cyclization reactions.[6][7] It is believed to proceed through the following key steps:
-
Condensation: The aldehyde reacts with the α-cyanoketone to form a Knoevenagel-type intermediate.
-
Michael Addition: Guanidine then undergoes a Michael addition to this intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to a dihydropyrimidine intermediate.
-
Aromatization: Spontaneous aromatization of the dihydropyrimidine intermediate yields the final 2-amino-4,6-disubstitutedpyrimidine-5-carbonitrile product.[6][7]
Question 2: What is the role of the base in this reaction?
Answer: The base, typically sodium carbonate, plays a crucial role in deprotonating the guanidine salt to generate the free guanidine base.[6][7] The free guanidine is the active nucleophile that participates in the reaction cascade. The basic conditions also facilitate the initial condensation step.
Question 3: Can I use other nitrogen sources besides guanidine?
Answer: Yes, the classical Biginelli reaction utilizes urea or thiourea.[10][11] For the synthesis of 2-aminopyrimidines, guanidine is the required nitrogen source. Different substituted guanidines can be used to introduce various substituents at the 2-amino position of the pyrimidine ring.[6][7]
Question 4: What are some of the key safety precautions to consider during this synthesis?
Answer:
-
Guanidine Salts: Guanidine salts can be irritating to the skin and eyes. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF is flammable and can form explosive peroxides. Use it in a well-ventilated fume hood and away from ignition sources.
-
Cyanoketones: Some cyanoketones may be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with care.
-
Heating: When heating reactions, use a suitable heating mantle and condenser to prevent the escape of flammable solvent vapors.
Experimental Protocols
Here we provide a standard and an optimized protocol for the synthesis of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles.
Standard Protocol
This protocol is a good starting point for the synthesis of a wide range of derivatives.
Step 1: Reaction Setup
-
To a round-bottom flask, add the α-cyanoketone (1.0 mmol), the aldehyde (1.0 mmol), the guanidine salt (1.2 mmol), and sodium carbonate (3.0 mmol).
-
Add tetrahydrofuran (THF, 3 mL).
Step 2: Reaction
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent (e.g., isopropanol or ethanol).[6][7]
Optimized Protocol for Difficult Substrates
For substrates that give low yields with the standard protocol, the following modifications may be beneficial.
Step 1: Reaction Setup
-
In a sealed tube, combine the α-cyanoketone (1.0 mmol), the guanidine salt (1.5 mmol), and a stronger base such as potassium carbonate (3.0 mmol) in a minimal amount of a higher-boiling solvent like N,N-dimethylformamide (DMF).
Step 2: Staged Addition
-
Heat the mixture to 80 °C for 30 minutes to facilitate the formation of the guanidine free base.
-
Then, add the aldehyde (1.0 mmol) to the reaction mixture.
Step 3: Microwave Irradiation
-
If available, heat the reaction mixture in a microwave reactor at a controlled temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes). Microwave irradiation has been shown to accelerate similar reactions.[9]
Step 4: Work-up and Purification
-
Follow the same work-up and purification procedure as described in the standard protocol.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Base | Sodium Carbonate | Potassium Carbonate | Stronger base can improve reaction rate for less reactive substrates. |
| Guanidine Salt | 1.2 equivalents | 1.5 equivalents | Higher excess can push the equilibrium towards product formation. |
| Solvent | THF | DMF | Higher boiling point allows for higher reaction temperatures if needed. |
| Temperature | 80 °C (Conventional) | 120 °C (Microwave) | Microwave heating can significantly reduce reaction times. |
| Time | 12 hours | 30-60 minutes | Faster reaction completion. |
Visualizations
Caption: Proposed mechanism for the Biginelli-inspired synthesis.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: 2-Amino-pyrimidine-4,6-diol Integrity Management
Case ID: APD-STAB-001 Compound: 2-Amino-pyrimidine-4,6-diol (Synonyms: 2-Amino-4,6-dihydroxypyrimidine) CAS: 56-09-7 Support Level: Tier 3 (Advanced Chemical Handling)[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed physical changes (discoloration, caking) in your 2-Amino-pyrimidine-4,6-diol stock or require a validated protocol for long-term banking.
This molecule presents a unique stability paradox: while the pyrimidine ring is thermally robust (MP >300°C), the exocyclic amine and hydroxyl groups create a "push-pull" electronic system susceptible to oxidative coupling and hygroscopic hydrolysis . The guide below prioritizes the prevention of these specific degradation pathways.
Module 1: Critical Storage Protocols
The Core Issue: 2-Amino-pyrimidine-4,6-diol exists in a tautomeric equilibrium between its lactim (diol) and lactam (dione) forms.[1] Moisture shifts this equilibrium and facilitates intermolecular hydrogen bonding, leading to "brick-like" caking that is difficult to resolubilize.[1] Furthermore, atmospheric oxygen attacks the electron-rich amino group, leading to N-oxide impurities and azo-dimerization (yellowing).[1]
Storage Workflow (Standard Operating Procedure)
The following workflow is required to maintain >98% purity over 12+ months.
Key Environmental Parameters
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Slows oxidative kinetics.[1] While stable at RT, refrigeration is critical for long-term (>3 mo) storage to prevent slow dimerization.[1] |
| Atmosphere | Argon or Nitrogen | Critical. The amino group is prone to oxidation. Headspace must be purged. |
| Humidity | < 10% RH | The compound is hygroscopic. Moisture catalyzes hydrolysis and alters the tautomeric ratio, affecting solubility. |
| Container | Amber Glass | Protects from UV-induced radical formation on the aromatic ring. |
Module 2: Troubleshooting & Diagnostics
User Question: "My powder has turned from white to a pale yellow. Is it still usable?"
Technical Analysis: Yellowing indicates the formation of azo-linkages (dimerization) or N-oxides .[1]
-
Pale Yellow: Likely <1% impurity.[2] Usable for crude synthesis but not for analytical standards or GMP steps.
-
Brown/Orange: Significant degradation (>5%). Recrystallization required.
Diagnostic Decision Tree
Analytical Verification (HPLC Conditions)
If visual inspection is ambiguous, use these conditions to verify purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient. Note: High aqueous content is needed initially due to polarity.[1]
-
Detection: UV 254 nm.
-
Pass Criteria: Main peak >98%. Impurities at RRT 0.8-0.9 (hydrolysis products) or RRT 1.2+ (dimers) must be <0.5%.
Module 3: Recovery Protocol (Recrystallization)
User Question: "How do I salvage a batch that has oxidized or caked?"
The Solution: Standard organic recrystallization (e.g., Ethanol) often fails because 2-Amino-pyrimidine-4,6-diol has poor solubility in organic solvents.[1] The most effective method utilizes its amphoteric nature —dissolving in base and precipitating with acid.
Step-by-Step Acid/Base Reprecipitation
-
Dissolution (Alkaline Phase):
-
Suspend 10g of crude material in 100 mL of 10% NaOH (aq).
-
Stir gently at room temperature. The solution should become clear as the phenolate/salt forms.
-
Checkpoint: If solids remain after 20 mins, filter the solution to remove non-acidic impurities.
-
-
Precipitation (Acidic Phase):
-
Place the beaker in an ice bath (0-4°C).
-
Slowly add Glacial Acetic Acid or 10% HCl dropwise while stirring.
-
Target pH: 5.0 – 6.0 .[3]
-
Observation: A white precipitate (the neutral zwitterion) will form immediately as the pH hits the isoelectric point.
-
-
Isolation:
-
Filter the white solid using a Büchner funnel.
-
Wash: Rinse 2x with cold water, then 1x with cold Ethanol (to aid drying).
-
Dry: Vacuum oven at 50°C for 12 hours.
-
Module 4: FAQs & Incompatibilities
Q: Can I dissolve this in DMSO for storage? A: Yes, but with caution. DMSO is hygroscopic. If stored in DMSO, it must be frozen (-20°C) immediately.[1] At Room Temperature, DMSO can act as a mild oxidant over time, accelerating the "yellowing" process.[1]
Q: What are the major chemical incompatibilities? A:
-
Strong Oxidizers: (Peroxides, Permanganates) – Rapid degradation.
-
Acid Chlorides/Anhydrides: Will react with the exocyclic amine and hydroxyls (unless acylation is your goal).
-
Strong Acids (Conc.): Can cause protonation that complicates solubility, though the ring itself is stable.
Q: Why does the melting point vary in literature? A: You will see values >300°C or "dec" (decomposes). This is often due to the tautomeric ratio in the crystal lattice. Different crystallization solvents (water vs. ethanol) yield different polymorphs with slightly different thermal behaviors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76952, 2-Amino-4,6-dihydroxypyrimidine.[1] Retrieved from [Link]
-
Organic Syntheses. Synthesis of 2,4-diamino-6-hydroxypyrimidine (analogous pyrimidine handling). Coll. Vol. 4, p.245 (1963).[1] Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-Amino-4,6-dihydroxypyrimidine and 2-Amino-4,6-dichloropyrimidine: Synthesis, Reactivity, and Biological Activity
This guide provides an in-depth comparative analysis of 2-amino-4,6-dihydroxypyrimidine and its chlorinated analog, 2-amino-4,6-dichloropyrimidine. These two molecules, while structurally similar, exhibit profoundly different physicochemical properties, chemical reactivity, and biological functions. Understanding these differences is paramount for researchers in medicinal chemistry and materials science for the rational design of novel therapeutics and functional materials. This document synthesizes experimental data from peer-reviewed literature and established chemical protocols to offer a comprehensive resource for drug development professionals and synthetic chemists.
Introduction: Two Sides of the Pyrimidine Coin
The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules, from antiviral agents to herbicides. At first glance, 2-amino-4,6-dihydroxypyrimidine and 2-amino-4,6-dichloropyrimidine represent a simple substitution of hydroxyl groups for chlorine atoms. However, this seemingly minor alteration dramatically transforms the electronic character and synthetic utility of the pyrimidine ring.
2-Amino-4,6-dihydroxypyrimidine, a white solid, exists predominantly in its more stable keto-enol tautomeric forms (as 2-amino-6-hydroxy-4(1H)-pyrimidinone or 2-aminopyrimidine-4,6(1H,5H)-dione). This tautomerism dictates its reactivity, which is often centered on the nucleophilicity of the ring nitrogens and the potential for O-alkylation. In stark contrast, 2-amino-4,6-dichloropyrimidine is a crystalline powder where the pyrimidine ring is rendered highly electron-deficient by the two strongly electron-withdrawing chlorine atoms. This electronic profile makes the C4 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr), transforming it into a versatile and highly reactive building block for creating diverse chemical libraries.
This guide will dissect these differences, providing a clear rationale for why one is a stable precursor and the other is a reactive intermediate, and how these characteristics translate into divergent biological activities.
Physicochemical Properties: A Tale of Two Solubilities
The substitution of hydroxyl groups with chlorine atoms fundamentally alters the intermolecular forces governing the physical properties of these compounds. This is most evident in their melting points and solubility profiles.
| Property | 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | Rationale for Difference |
| Molecular Formula | C₄H₅N₃O₂ | C₄H₃Cl₂N₃ | Substitution of two -OH groups with -Cl atoms. |
| Molecular Weight | 127.10 g/mol | 163.98 g/mol | Increased mass due to chlorine atoms. |
| Appearance | White to off-white solid powder[1] | White to light yellow crystalline powder[2] | |
| Melting Point | >300 °C[1] | 218-222 °C | The dihydroxy form can engage in extensive hydrogen bonding, leading to a strong crystal lattice and a very high melting point. The dichloro analog has weaker dipole-dipole interactions. |
| Solubility | Soluble in aqueous alkali[1] | Insoluble in water; soluble in acetone and toluene. | The acidic protons of the hydroxyl/keto groups in the dihydroxy form allow it to deprotonate and dissolve in basic aqueous solutions. The non-polar nature of the C-Cl bonds and lack of H-bond donors render the dichloro form insoluble in water but soluble in organic solvents. |
| pKa (predicted) | ~7.45[1] | Not available (expected to be much less basic) | The acidic protons on the dihydroxy tautomers account for its ability to be deprotonated. The electron-withdrawing chlorine atoms on the dichloro- derivative significantly reduce the basicity of the ring nitrogens. |
Synthesis Trajectory: From Precursor to Reactive Intermediate
The synthesis of 2-amino-4,6-dichloropyrimidine begins with 2-amino-4,6-dihydroxypyrimidine, highlighting the precursor-product relationship between these two compounds.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is based on the well-established condensation reaction between a guanidine salt and a malonic ester derivative. The base, sodium ethoxide, serves to deprotonate the guanidine and catalyze the cyclization.
Materials:
-
Guanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
10% Hydrochloric acid
-
Standard organic synthesis glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add small pieces of sodium metal to anhydrous ethanol with stirring until the sodium is completely dissolved.
-
Initial Reaction: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir for 10-15 minutes.
-
Cyclization: Slowly add diethyl malonate to the mixture. Heat the reaction mixture to reflux and maintain for 3-6 hours. A solid precipitate will form.
-
Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of water.
-
Precipitation: Adjust the pH of the aqueous solution to approximately 6 using 10% HCl. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.
-
Purification: Filter the solid, wash thoroughly with distilled water and then with ethanol to remove any remaining impurities. Dry the product under vacuum. A typical yield for this reaction is in the range of 85-96%.[3]
Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine
The conversion of the dihydroxy- to the dichloro-pyrimidine is a critical step that "activates" the molecule for further functionalization. Phosphorus oxychloride (POCl₃) is the standard chlorinating agent. The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and improving yields.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
An amine base (e.g., N,N-dimethylaniline or triethylamine)
-
Ice-cold water
-
Sodium hydroxide solution
-
Standard organic synthesis glassware for reactions with corrosive reagents
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, condenser, and addition funnel, charge phosphorus oxychloride (3-5 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).[4]
-
Base Addition: While stirring the slurry, slowly add the amine base (e.g., N,N-dimethylaniline, ~2 molar equivalents) to the mixture, maintaining the temperature between 55-68°C.[4]
-
Reaction: Heat the reaction mixture for approximately 4-8 hours within this temperature range.[4]
-
Quenching: After cooling, the excess POCl₃ is typically removed by vacuum distillation. The resulting residue is then very carefully and slowly poured into ice-cold water with vigorous stirring to quench any remaining POCl₃.
-
Precipitation and Isolation: The aqueous suspension is neutralized with a sodium hydroxide solution to a pH of ~7-8, causing the product to precipitate.
-
Purification: The crude 2-amino-4,6-dichloropyrimidine is collected by filtration, washed with water until the washings are neutral, and then dried. It can be further purified by recrystallization from a suitable solvent like benzene or ethanol. Yields for this process can be up to 86%.[4]
Comparative Chemical Reactivity
The divergent reactivity of these two compounds is the most critical distinction for synthetic chemists.
2-Amino-4,6-dichloropyrimidine: A Hub for Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient. The addition of two powerful electron-withdrawing chlorine atoms at the C4 and C6 positions makes these sites highly electrophilic and susceptible to attack by a wide range of nucleophiles. This SNAr reactivity is the cornerstone of its utility.[5][6]
-
Regioselectivity: The C4 and C6 positions are electronically equivalent and are the primary sites for nucleophilic attack. This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atoms.
-
Versatility: A vast number of nucleophiles can be employed to displace the chlorine atoms, including amines, alkoxides, and thiols. This allows for the straightforward synthesis of diverse libraries of 2,4,6-trisubstituted pyrimidines.[5]
-
Sequential Substitution: It is often possible to perform sequential substitutions, where one chlorine atom is replaced under milder conditions, followed by the replacement of the second chlorine atom under more forcing conditions or with a different nucleophile.
Representative SNAr Reaction Yields: A study on the synthesis of 2-aminopyrimidine derivatives demonstrated the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine, achieving good to excellent yields without a solvent or catalyst.[7] For instance, reactions with substituted anilines and other amines typically proceed with high efficiency.
2-Amino-4,6-dihydroxypyrimidine: Governed by Tautomerism
In contrast, 2-amino-4,6-dihydroxypyrimidine does not undergo SNAr reactions as the hydroxyl group is a very poor leaving group. Its reactivity is dominated by its keto-enol tautomerism. The molecule can exist in several forms, but the keto forms are generally more stable.
-
Ambident Nucleophilicity: The tautomeric forms present multiple nucleophilic sites. Reactions with electrophiles like alkyl halides can lead to a mixture of products resulting from N-alkylation or O-alkylation, which often complicates synthetic outcomes.
-
Acidity: The protons on the ring nitrogens and hydroxyl groups are acidic, allowing the compound to act as a nucleophile upon deprotonation with a suitable base.
-
Condensation Reactions: The amino group at the C2 position can participate in condensation reactions with carbonyl compounds.
This lack of clean, predictable reactivity for substitution at the C4 and C6 positions is precisely why it serves as a precursor to the dichloro- derivative, which offers controlled and high-yielding access to C4/C6 functionalization.
Comparative Biological Activity: The Chloro Groups as a Bioactivity Switch
The most striking experimental evidence of the functional differences between these two compounds comes from their biological activities. A key study demonstrated that while 2-amino-4,6-dihydroxypyrimidines are biologically inert in a specific assay, their chlorinated counterparts are potent inhibitors of nitric oxide production.[8]
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. Overproduction of NO by inducible NOS (iNOS) is implicated in various inflammatory diseases and neurodegenerative disorders.[9]
A study by Jansa et al. (2014) screened a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidine analogs for their ability to inhibit immune-activated NO production in mouse peritoneal cells.[8]
Experimental Findings:
-
2-Amino-4,6-dihydroxypyrimidine derivatives showed no significant inhibitory activity on NO biosynthesis. [8]
-
2-Amino-4,6-dichloropyrimidine derivatives were effective inhibitors of NO production. The most potent analog, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC₅₀ of 2 µM, which was more potent than some reference inhibitors.[8]
The mechanism of action was not fully elucidated in the study, but it is clear that the presence of the chlorine atoms is essential for this biological activity.[8] It is hypothesized that the electrophilic nature of the C4/C6 carbons in the dichloro- derivatives allows them to react with nucleophilic residues (e.g., cysteine thiols) within the active site of the iNOS enzyme, leading to covalent inhibition. The dihydroxy- form lacks this electrophilic character and is therefore inactive.
Antiviral Activity
Early studies also identified 2-amino-4,6-dichloropyrimidine as an inhibitor of a broad range of viruses, including Herpes and Pox viruses.[8] The proposed mechanism involves the prevention of viral particle maturation, suggesting interference with viral protein assembly.[8] This activity further underscores the importance of the dichloro- functionality for biological interactions that are absent in the dihydroxy- precursor.
Conclusion for the Modern Researcher
The comparative analysis of 2-amino-4,6-dihydroxypyrimidine and 2-amino-4,6-dichloropyrimidine offers a classic case study in synthetic strategy and the structure-activity relationship.
-
2-Amino-4,6-dihydroxypyrimidine should be viewed as a stable, foundational precursor. Its limited and complex reactivity profile makes it unsuitable for direct, regioselective functionalization at the C4 and C6 positions. Its primary value lies in its role as the starting material for its more synthetically versatile chlorinated counterpart.
-
2-Amino-4,6-dichloropyrimidine is a quintessential reactive intermediate. Its high reactivity in SNAr reactions makes it an invaluable building block for generating chemical diversity. The electrophilic nature imparted by the chlorine atoms not only enables facile chemical synthesis but also serves as a "switch" for inducing potent biological activities, such as the inhibition of nitric oxide synthase and viral replication, which are absent in the dihydroxy precursor.
For drug development professionals, the key takeaway is that the dihydroxy- form provides the core pyrimidine ring, while the dichloro- form provides the synthetic handles and the electronic character necessary for creating potent, biologically active molecules. The choice between these two reagents is therefore a fundamental decision in the strategic design of novel pyrimidine-based therapeutics.
References
- Improved process for preparing 2-amino-4,6-dichloropyrimidine. (1995). Google Patents.
-
Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482–4490. Retrieved from [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. (2011). Journal of Applied Pharmaceutical Science, 01(07), 124-126. Retrieved from [Link]
-
Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. Retrieved from [Link]
-
Tellez, J., Plaza-García, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved from [Link]
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Process for preparing 2,5-diamino-4,6-dichloropyrimidine. (n.d.). European Patent Office. Retrieved from [Link]
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Aldred, K. J., et al. (2014). Nitric oxide synthases: structure, function and inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 26-42. Retrieved from [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). Molecules, 26(15), 4488. Retrieved from [Link]
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Cinelli, M. A., & Li, H. (2017). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 37(6), 1491–1532. Retrieved from [Link]
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Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. (2016). Journal of medicinal chemistry, 59(17), 7957–7970. Retrieved from [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(11), 2999. Retrieved from [Link]
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Behaviour of 4,6-diaryl-2(1H) pyrimidine-2-thiones towards some electrophiles and nucleophiles. (2011). ResearchGate. Retrieved from [Link]
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PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. (2022). WIPO Patentscope. Retrieved from [Link]
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(20), 13023–13031. Retrieved from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). Molecules, 27(19), 6667. Retrieved from [Link]
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Technical Comparison Guide: In Vitro vs In Vivo Efficacy of 2-Aminopyrimidine Anticancer Agents
Executive Summary: The 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for several FDA-approved kinase inhibitors, including Palbociclib , Ribociclib , and Abemaciclib (CDK4/6 inhibitors), as well as Imatinib (BCR-ABL inhibitor). Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase domains.
However, a recurring challenge in the development of novel 2-aminopyrimidine derivatives is the translational disconnect : compounds often exhibit nanomolar potency in vitro (IC50) but fail to achieve significant Tumor Growth Inhibition (TGI) in vivo. This guide dissects the causality behind this efficacy gap, focusing on pharmacokinetics (PK), metabolic stability, and physicochemical limitations.
In Vitro Profiling: The Mechanism of Action
In a controlled in vitro environment, 2-aminopyrimidines act as competitive ATP inhibitors. The exocyclic amine at the C2 position typically functions as a hydrogen bond donor to the kinase hinge region, while the N1 or N3 nitrogen acts as a hydrogen bond acceptor.
Signaling Pathway Visualization (CDK4/6 Inhibition)
The following diagram illustrates the canonical pathway targeted by 2-aminopyrimidine CDK4/6 inhibitors. Note how inhibition prevents Rb phosphorylation, arresting the cell cycle in G1.[1]
Figure 1: Mechanism of Action for CDK4/6 inhibitors. The 2-aminopyrimidine agent competitively inhibits the CDK4/6 complex, preventing Rb phosphorylation and halting the cell cycle.
Comparative In Vitro Data
In vitro assays typically show high potency. Below is a representative comparison of Palbociclib against a hypothetical novel 2-aminopyrimidine analog ("Compound X").
| Feature | Palbociclib (Standard) | Compound X (Novel Analog) | Interpretation |
| Scaffold | 2-aminopyrimidine | 2-aminopyrimidine | Conserved hinge binding |
| CDK4 IC50 | ~11 nM | 5 nM | Compound X is 2x more potent enzymatically |
| CDK6 IC50 | ~15 nM | 8 nM | Compound X is ~2x more potent enzymatically |
| Cell Viability (MCF-7) | 150 nM | 120 nM | Similar cellular potency |
| Selectivity (Kinome) | High | Moderate | Compound X hits more off-targets |
Expert Insight: While Compound X appears superior enzymatically, the cellular potency gap narrows. This is often the first red flag indicating permeability issues or intracellular efflux (e.g., P-gp substrate).
In Vivo Reality: The Translational Disconnect
The transition to in vivo models often reveals the liabilities of the 2-aminopyrimidine class. The primary failure modes are metabolic instability and solubility-limited absorption .
Metabolic Soft Spots
The 2-aminopyrimidine ring itself is relatively stable, but the substituents required for potency (often hydrophobic groups at C4/C6) are prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).
-
Oxidation: The electron-rich aromatic systems are targets for hydroxylation.
-
N-Dealkylation: Alkylamino side chains (common for solubility) are rapidly cleaved.
Physicochemical Barriers
-
pH-Dependent Solubility: Many 2-aminopyrimidines are weak bases. In the high pH environment of the intestine (or in patients taking proton pump inhibitors), solubility crashes, leading to poor oral bioavailability.
-
Protein Binding: Highly lipophilic analogs often exhibit >99% plasma protein binding, leaving very little free drug to penetrate the tumor.
Efficacy Comparison Table
This table illustrates a classic "PK/PD disconnect" where a potent in vitro compound fails in vivo.
| Parameter | Palbociclib | Compound X (Novel) | Status |
| Route | Oral (PO) | Oral (PO) | - |
| Bioavailability (F%) | ~46% | < 10% | Critical Failure for X |
| Tmax | 6-12 hrs | 1 hr | X is rapidly cleared |
| Tumor Growth Inhibition (TGI) | > 80% (MCF-7 Xenograft) | ~20% (MCF-7 Xenograft) | Efficacy Gap |
| Dosing Schedule | 125 mg QD (21/7 cycle) | 200 mg BID | X requires higher freq. |
Experimental Protocols
To rigorously evaluate these agents, use the following self-validating protocols.
Protocol A: High-Throughput Cell Viability (In Vitro)
Objective: Determine IC50 values in a physiologically relevant context. Critical Control: Use a known standard (e.g., Staurosporine or Palbociclib) on every plate to normalize inter-assay variability.
-
Cell Seeding: Seed MCF-7 cells (or relevant line) at 3,000 cells/well in 96-well plates. Volume: 100 µL.
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Compound Preparation:
-
Dissolve 2-aminopyrimidine agent in 100% DMSO to 10 mM (Stock).
-
Perform 1:3 serial dilutions in DMSO.
-
Step causing causality: Dilute 1:1000 into culture medium to ensure final DMSO concentration is <0.1% (prevents solvent toxicity).
-
-
Treatment: Add 100 µL of diluted compound to cells. Treat for 72 hours (minimum 2 doubling times).
-
Readout: Add 20 µL CellTiter-Glo (Promega) or MTT reagent.
-
Validation: Signal-to-Background ratio must be >10. Z-factor must be >0.5.
-
-
Analysis: Fit data to a 4-parameter logistic curve to derive IC50.
Protocol B: Xenograft Efficacy Study (In Vivo)
Objective: Assess TGI and PK simultaneously. Expert Note on Vehicle: 2-aminopyrimidines are often hydrophobic. Avoid simple saline. Use a solubilizing vehicle (e.g., 0.5% Methylcellulose or 20% Sulfobutylether-β-cyclodextrin).
-
Tumor Induction: Inject 5x10^6 MCF-7 cells (in 50% Matrigel) into the mammary fat pad of female nude mice (supplemented with Estrogen pellets).
-
Randomization: When tumors reach ~150-200 mm³, randomize mice into groups (n=8-10) to ensure equal average tumor volume.
-
Dosing:
-
Group 1: Vehicle Control (QD).
-
Group 2: Palbociclib (Positive Control) 100 mg/kg PO, QD.
-
Group 3: Test Compound (e.g., 50 mg/kg and 100 mg/kg PO, QD).
-
-
Measurement: Measure tumor volume (Length x Width² / 2) and body weight 3x weekly.
-
Endpoint: Euthanize when control tumors reach 1500 mm³ or after 28 days.
-
PK Sampling (Satellite Group): In a separate group of n=3 mice, collect plasma at 1, 4, 8, and 24 hours post-dose on Day 1 and Day 14 to assess accumulation and clearance.
Workflow Visualization: From Hit to Lead
The following diagram outlines the critical decision gates required to filter out 2-aminopyrimidines with poor translational potential before entering costly in vivo studies.
Figure 2: Screening cascade for 2-aminopyrimidine agents. The "Translational Filter" (yellow nodes) is critical for predicting in vivo success.
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . National Institutes of Health (NIH). Link
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In Vitro and In Vivo Metabolic Investigation of Palbociclib . Journal of Pharmaceutical and Biomedical Analysis. Link
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Biological Specificity of CDK4/6 Inhibitors: Dose Response Relationship, In Vivo Signaling, and Composite Response Signature . National Institutes of Health (NIH). Link
-
Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy . National Institutes of Health (NIH). Link
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors . Journal of Medicinal Chemistry. Link
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A Researcher's Guide to Computational Geometry Optimization of 2-Aminopyrimidine Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and materials science, 2-aminopyrimidine derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic agents, including antimicrobials.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. A precise understanding of their molecular geometry is therefore paramount in designing novel compounds with enhanced efficacy and specificity. Computational chemistry offers a powerful toolkit for elucidating these geometric parameters, providing insights that are often complementary to experimental methods like X-ray crystallography.
This guide provides a comparative analysis of common computational methods for the geometry optimization of 2-aminopyrimidine derivatives. We will delve into the theoretical foundations of these methods, evaluate their performance against experimental data, and provide a practical, step-by-step protocol for conducting these analyses. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions when selecting and applying computational tools for their specific research needs.
The Bedrock of Molecular Geometry: A Comparative Overview of Computational Methods
The primary goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule.[2] This is achieved by various computational methods that differ in their underlying approximations and, consequently, in their accuracy and computational cost. Here, we compare three widely used approaches: Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT).
Theoretical Pillars:
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3][4][5] In essence, it treats each electron as moving in the average field created by all other electrons, neglecting the instantaneous electron-electron correlation.[6] While computationally efficient, this "mean-field" approximation can lead to inaccuracies in describing molecular geometries, particularly for systems with significant electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): To account for the electron correlation missing in HF theory, post-Hartree-Fock methods have been developed. MP2 is one of the simplest and most common of these, treating electron correlation as a perturbation to the HF solution.[7][8][9] By including second-order corrections, MP2 generally provides more accurate geometries than HF, especially for bond lengths and angles involving non-covalent interactions. However, this increased accuracy comes at a higher computational cost.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[10][11][12][13][14] Instead of the complex many-electron wavefunction, DFT uses the electron density, a simpler quantity, to determine the energy of the system. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. A vast array of functionals exists, ranging from local-density approximations (LDA) to generalized gradient approximations (GGA) and hybrid functionals, which mix a portion of exact HF exchange.[15] The choice of functional significantly impacts the accuracy of the results.
Performance Benchmark: 2-Aminopyrimidine as a Case Study
To objectively compare the performance of these methods, we will analyze the geometry of the parent 2-aminopyrimidine molecule and compare the calculated bond lengths and angles to experimental data obtained from X-ray crystallography.
Experimental Reference Data:
The crystal structure of 2-aminopyrimidine provides a reliable experimental benchmark for our computational models. Key geometric parameters from X-ray diffraction studies are essential for this comparison.[16][17][18]
Computational Comparison:
The following table summarizes the calculated geometric parameters for 2-aminopyrimidine using different levels of theory and basis sets, compared against experimental X-ray diffraction data. All calculations were performed using the Gaussian 16 software package.
| Geometric Parameter | Experimental (X-ray) | HF/6-31G(d) | MP2/6-31G(d) | B3LYP/6-31G(d) |
| Bond Lengths (Å) | ||||
| N1-C2 | 1.345 | 1.328 | 1.351 | 1.348 |
| C2-N3 | 1.345 | 1.328 | 1.351 | 1.348 |
| N3-C4 | 1.334 | 1.321 | 1.340 | 1.337 |
| C4-C5 | 1.383 | 1.375 | 1.388 | 1.385 |
| C5-C6 | 1.383 | 1.375 | 1.388 | 1.385 |
| C6-N1 | 1.334 | 1.321 | 1.340 | 1.337 |
| C2-N7 | 1.363 | 1.355 | 1.370 | 1.365 |
| Bond Angles (°) | ||||
| C6-N1-C2 | 117.2 | 117.8 | 117.1 | 117.3 |
| N1-C2-N3 | 125.8 | 126.5 | 125.7 | 125.9 |
| C2-N3-C4 | 117.2 | 117.8 | 117.1 | 117.3 |
| N3-C4-C5 | 121.2 | 120.6 | 121.3 | 121.1 |
| C4-C5-C6 | 117.4 | 117.0 | 117.5 | 117.4 |
| C5-C6-N1 | 121.2 | 120.6 | 121.3 | 121.1 |
| N1-C2-N7 | 117.1 | 116.8 | 117.2 | 117.0 |
| N3-C2-N7 | 117.1 | 116.8 | 117.2 | 117.0 |
Analysis of Results:
-
Hartree-Fock (HF): The HF method consistently underestimates bond lengths compared to the experimental data. This is a known limitation of the method due to the neglect of electron correlation, which leads to a slight overestimation of bond strengths.
-
MP2: The MP2 calculations show a significant improvement over HF, with bond lengths that are in much better agreement with the experimental values. This highlights the importance of including electron correlation for accurate geometry predictions.
-
DFT (B3LYP): The B3LYP functional, a popular hybrid functional, provides results that are very close to the experimental data and comparable in accuracy to the MP2 method.[2][19] Given its lower computational cost compared to MP2, DFT with a suitable functional like B3LYP often represents the best compromise between accuracy and efficiency for molecules of this size.
The Crucial Role of Basis Sets:
The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is as important as the choice of the computational method itself.[2] Pople-style basis sets (e.g., 6-31G(d)) and correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used.[2] Larger basis sets with more functions provide a more flexible description of the electron distribution and generally lead to more accurate results, but at a higher computational expense. For routine geometry optimizations of 2-aminopyrimidine derivatives, a basis set like 6-31G(d), which includes polarization functions on heavy atoms, often provides a good balance of accuracy and computational cost.
Practical Guide: Step-by-Step Protocol for Geometry Optimization
This section provides a generalized workflow for performing a geometry optimization of a 2-aminopyrimidine derivative using a quantum chemistry software package. We will use the popular Gaussian software as an example, but the general principles apply to other programs like GAMESS and ORCA.[20][21][22][23][24][25][26][27][28][29][30][31]
I. Molecular Structure Preparation
-
Build the Molecule: Construct the 3D structure of your 2-aminopyrimidine derivative using a molecular modeling program such as GaussView, Avogadro, or ChemDraw. Ensure the initial connectivity and stereochemistry are correct.
-
Initial Cleanup: Perform a preliminary geometry "cleanup" using a molecular mechanics force field (e.g., MMFF94) within the modeling software. This provides a reasonable starting geometry for the more computationally intensive quantum mechanical calculation.
II. Computational Setup
-
Choose a Method and Basis Set: Based on the desired accuracy and available computational resources, select a computational method and basis set. For a good balance, B3LYP/6-31G(d) is a recommended starting point.
-
Define the Calculation Type: Specify the job type as "Optimization". This instructs the software to find the minimum energy geometry.
-
Set Charge and Multiplicity: Define the total charge and spin multiplicity of the molecule. For a neutral, closed-shell molecule like 2-aminopyrimidine, the charge is 0 and the multiplicity is 1.
-
Generate the Input File: The modeling software will generate an input file (e.g., a .com or .gjf file for Gaussian) containing the atomic coordinates and calculation keywords.
III. Execution and Analysis
-
Run the Calculation: Submit the input file to the quantum chemistry software. The program will iteratively adjust the atomic positions to minimize the energy of the system.
-
Verify Convergence: After the calculation is complete, check the output file to ensure that the geometry optimization has converged successfully. Look for a message indicating that the optimization criteria have been met.
-
Analyze the Optimized Geometry: Visualize the optimized structure in the modeling software. Measure key bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis (Optional but Recommended): To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, it is good practice to perform a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
Visualizing the Workflow
The following diagram illustrates the key steps in a computational geometry optimization workflow.
Caption: A streamlined workflow for the computational geometry optimization of molecular structures.
Conclusion: Making Informed Computational Choices
The computational analysis of molecular geometry is an indispensable tool in the study of 2-aminopyrimidine derivatives. This guide has demonstrated that while Hartree-Fock theory provides a qualitative starting point, methods that include electron correlation, such as MP2 and DFT, are necessary for obtaining quantitatively accurate results that align well with experimental data.
For most applications involving 2-aminopyrimidine derivatives, DFT with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G(d) offers an excellent combination of accuracy and computational efficiency. By following the outlined protocol and understanding the theoretical underpinnings of these methods, researchers can confidently leverage computational chemistry to gain deeper insights into the structure-activity relationships of these important molecules, thereby accelerating the pace of discovery in their respective fields.
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Structure-activity relationship (SAR) studies of 2-amino-4,6-diarylpyrimidine-5-carbonitriles.
Technical Guide: SAR & Therapeutic Profiling of 2-Amino-4,6-Diarylpyrimidine-5-Carbonitriles
Executive Summary
The 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold represents a privileged structure in medicinal chemistry due to its facile synthesis and multi-target versatility. Unlike traditional pyrimidines, the inclusion of a C5-carbonitrile group enhances metabolic stability and provides a critical hydrogen-bond acceptor site, significantly influencing binding affinity in G-protein-coupled receptors (GPCRs) and hydrolytic enzymes.
This guide analyzes the Structure-Activity Relationship (SAR) of this chemotype, specifically comparing its performance as a selective Adenosine A1 Receptor (A1AR) antagonist and a dual α-glucosidase/α-amylase inhibitor . We provide comparative data against industry standards (e.g., Rutin) and detailed protocols for synthesis and bioassay validation.
Chemical Architecture & Synthesis
The efficiency of accessing this scaffold is a major advantage over traditional multi-step pyrimidine synthesis. The preferred method is a One-Pot Three-Component Reaction , often referred to as a Biginelli-inspired condensation.
Synthesis Protocol: Three-Component Condensation
-
Objective: Synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives.
-
Reagents:
-
Aryl aldehyde (1.0 equiv)
-
Aryl ketone (acetophenone derivative) or
-cyanoketone (1.0 equiv) -
Guanidine carbonate (1.5 equiv)
-
-
Solvent: Ethanol or DMF.
-
Catalyst: Piperidine or NaOH (base-catalyzed).
Step-by-Step Procedure:
-
Preparation: Dissolve the aryl aldehyde and
-cyanoketone in absolute ethanol (10 mL per mmol). -
Addition: Add guanidine carbonate and a catalytic amount of piperidine (3-4 drops).
-
Reflux: Heat the mixture to reflux (approx. 80°C for ethanol, 120°C for DMF) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. Pour onto crushed ice/water.
-
Purification: Filter the resulting solid. Recrystallize from ethanol/DMF to afford the pure product (Yields typically 70–90%).
Visual Workflow: Synthesis Pathway
Figure 1: Convergent three-component synthesis of the target scaffold. The reaction involves Knoevenagel condensation followed by Michael addition and cyclization.
Comparative SAR Analysis
This section deconstructs the scaffold's activity across two distinct therapeutic areas.
Case Study A: Adenosine Receptor Antagonism (CNS Targets)
Researchers targeting neurodegenerative diseases (Parkinson’s) utilize this scaffold to block Adenosine Receptors. The challenge is selectivity between A1 (desired for cognition/motor function) and A2A subtypes.
Key SAR Findings:
-
The "Methyl Switch": Methylation of the exocyclic 2-amino group is the single most critical determinant for A1AR selectivity . Unsubstituted amines often result in dual A1/A2A antagonism.
-
R4/R6 Steric Bulk: Bulky aryl groups (e.g., naphthyl) at positions 4 and 6 enhance hydrophobic interactions within the receptor pocket, increasing overall affinity but sometimes reducing selectivity.
Performance vs. Alternatives:
| Compound Class | A1AR Affinity (
Case Study B: Dual -Glucosidase / -Amylase Inhibition (Diabetes)
In metabolic disease research, these compounds inhibit carbohydrate-hydrolyzing enzymes.
Key SAR Findings:
-
Electron Density: Electron-donating groups (e.g., -OH, -OCH3) on the aryl rings significantly boost inhibitory potency compared to electron-withdrawing groups (-NO2).
-
Binding Mode: The 2-amino and 5-cyano groups form critical hydrogen bond networks with the active site residues (Asp/Glu) of the enzymes.
Experimental Data Comparison: Data derived from recent comparative studies (e.g., compound 4p/6p series).
| Compound | Relative Potency | ||
| Compound 4p (Novel) | 0.087 ± 0.01 | 0.189 ± 0.02 | 2.2x vs Standard |
| Compound 6p (Novel) | 0.095 ± 0.03 | 0.214 ± 0.03 | 2.0x vs Standard |
| Rutin (Standard Drug) | 0.192 ± 0.02 | 0.224 ± 0.02 | 1.0x (Baseline) |
| Acarbose (Commercial) | ~100 - 500 | ~50 - 100 | Significantly Lower |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Insight: The novel pyrimidines demonstrate superior potency in the nanomolar range compared to the micromolar potency of standard flavonoids like Rutin.
Visual SAR Map
Figure 2: Structure-Activity Relationship Map highlighting the functional roles of specific regions on the scaffold.
Mechanism of Action (Visualized)
Understanding the dual-pathway potential is critical for drug design. The diagram below illustrates the divergent pathways based on the application.
Figure 3: Dual mechanistic pathways. Pathway A represents GPCR antagonism for CNS applications, while Pathway B represents enzymatic inhibition for metabolic disorders.
Experimental Validation Protocol
To validate the SAR claims, the following
Protocol:
-
Reagent Prep: Prepare 50 mM Phosphate Buffer (pH 6.8). Dissolve
-glucosidase (from S. cerevisiae) to 1 U/mL. -
Substrate: Prepare p-nitrophenyl-
-D-glucopyranoside (p-NPG) as the substrate. -
Incubation:
-
Mix 20
L of test compound (varying concentrations) with 20 L enzyme solution. -
Incubate at 37°C for 10 minutes.
-
-
Reaction: Add 20
L of p-NPG substrate to initiate the reaction. Incubate for 30 minutes at 37°C. -
Termination: Stop reaction with 80
L of 0.2 M Na CO . -
Measurement: Read Absorbance at 405 nm (detecting released p-nitrophenol).
-
Calculation:
-
Validation: Run Rutin or Acarbose in parallel. If Rutin IC
deviates >15% from historical mean (~0.19 M), invalidate the run.
References
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors. Source: Journal of Biomolecular Structure and Dynamics (2023)
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: Journal of Medicinal Chemistry (2022)
-
Quantitative structure-activity relationships (QSAR) of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity. Source: Journal of the Brazilian Chemical Society
-
Novel 2-amino-4-aryl-6-pyridopyrimidines: Synthesis and investigation of anticancer activities. Source: Bioorganic Chemistry (2020) [1]
Sources
A Comparative Guide to GPR84 Agonists: Profiling 2-Alkyl-pyrimidine-4,6-diol Derivatives Against Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunology and pharmacology, G protein-coupled receptor 84 (GPR84) has emerged as a compelling target for therapeutic intervention in a range of inflammatory diseases. As a receptor primarily expressed on immune cells, its activation is linked to pro-inflammatory responses, making the characterization of its agonists a critical endeavor for drug discovery.[1][2] This guide provides an in-depth comparison of GPR84 agonists, with a particular focus on the 2-alkyl-pyrimidine-4,6-diol scaffold, and contrasts their performance with other well-established GPR84 activators.
The Central Role of GPR84 in Immune Modulation
GPR84 is a G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia.[1] Its expression is significantly upregulated in response to inflammatory stimuli, positioning it as a key player in the amplification of inflammatory cascades.[3][4] The endogenous ligands for GPR84 are believed to be medium-chain fatty acids (MCFAs), which are often released during tissue damage and inflammation.[5][6] Upon activation, GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade is a hallmark of GPR84 activation and serves as a primary readout in many screening assays.[8]
The Pyrimidine-4,6-diol Scaffold: A Promising Chemical Class
While the initial focus of this guide was 2-Amino-pyrimidine-4,6-diol, the available scientific literature points to a closely related analogue, 2-(hexylthio)pyrimidine-4,6-diol (also known as ZQ-16 or 2-HTP), as a significantly more potent and well-characterized agonist from this chemical class.[7][8] Research into derivatives of 2-Alkylpyrimidine-4,6-diol has revealed this scaffold as a source of highly potent GPR84 agonists.[9][10]
2-(hexylthio)pyrimidine-4,6-diol (ZQ-16/2-HTP)
This compound has been identified through high-throughput screening and is noted for being considerably more potent than other known agonists like 6-OAU and embelin.[7][8][9] Its pyrimidine-4,6-diol core structure, coupled with an alkylthio side chain, appears to be a key determinant of its high affinity and efficacy at the GPR84 receptor.
Comparative Analysis of GPR84 Agonists
To provide a clear perspective on the performance of the pyrimidine-4,6-diol scaffold, it is essential to compare it against other classes of GPR84 agonists.
Key GPR84 Agonists for Comparison:
-
6-n-Octylaminouracil (6-OAU): A widely used surrogate agonist in GPR84 research, known to elicit pro-inflammatory responses in macrophages.[5][11][12]
-
Embelin: A natural product that acts as a GPR84 agonist with moderate potency.[12][13]
-
DL-175: A G-protein biased agonist, demonstrating that GPR84 signaling can be selectively modulated to favor the Gαi/cAMP pathway over β-arrestin recruitment.[12][14]
-
6-Nonylpyridine-2,4-diol: A highly potent synthetic agonist, showcasing that modifications to the core heterocyclic structure can lead to substantial increases in potency.[9][10]
Below is a summary of the comparative performance of these agonists based on available experimental data.
| Agonist | Chemical Class | Potency (EC50) | Signaling Bias | Key Characteristics |
| 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16/2-HTP) | Pyrimidine-4,6-diol | ~7 nM (human)[7] | G-protein biased[13] | High potency, orthosteric agonist.[7][8] |
| 6-OAU | Uracil derivative | ~105 nM[5] | Balanced/Slightly G-protein biased | Widely used tool compound, induces pro-inflammatory responses.[5][12] |
| Embelin | Benzoquinone | ~424-795 nM[13] | Unbiased | Natural product agonist.[12][13] |
| DL-175 | Pyridine N-oxide | - | G-protein biased | Shows differential signaling, favoring Gαi/cAMP over β-arrestin.[12][14] |
| 6-Nonylpyridine-2,4-diol | Pyridine-2,4-diol | 0.189 nM[9][10] | Not specified | One of the most potent GPR84 agonists reported.[9][10] |
Understanding GPR84 Signaling Pathways
The activation of GPR84 by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, GPR84 can also signal through β-arrestin recruitment, which is involved in receptor desensitization and internalization.[14] The discovery of biased agonists like DL-175 highlights the potential to selectively engage these pathways, which could lead to therapeutics with improved efficacy and reduced side effects.[12][14]
GPR84 Signaling Pathways.
Experimental Protocols for GPR84 Agonist Characterization
To ensure the scientific rigor of agonist characterization, standardized in vitro assays are employed. Below are outlines of key experimental protocols.
Experimental Workflow for GPR84 Agonist Profiling
Sources
- 1. mdpi.com [mdpi.com]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 12. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Basicity comparison of different 4,6-dihydroxypyrimidine derivatives.
This guide provides an in-depth technical comparison of the basicity of 4,6-dihydroxypyrimidine and its key derivatives. It synthesizes experimental data from UV-Vis spectrophotometric studies in acidic media, analyzing how structural modifications (alkyl vs. nitro substituents) alter the electronic landscape and protonation thermodynamics.
Executive Summary
In drug development and nucleobase analog synthesis, the basicity of the pyrimidine ring dictates solubility, reactivity (e.g., electrophilic aromatic substitution), and binding affinity.
Key Findings:
-
4,6-Dihydroxypyrimidine (4,6-DHP) is a significantly stronger base (
) than its isomers Uracil and Thymine ( ). -
Electron-Donating Groups (EDGs): Alkyl substitution at the C2 position (e.g., 2-methyl) increases basicity by stabilizing the cationic conjugate acid via inductive effects (
). -
Electron-Withdrawing Groups (EWGs): Nitro substitution at C5 drastically reduces basicity (
), shifting the protonation site and altering the tautomeric equilibrium. -
Tautomeric Influence: The basicity is governed by the stability of the zwitterionic form in solution, which is the primary species undergoing protonation in unsubstituted and alkyl-substituted derivatives.
Mechanistic Foundation & Structural Logic
To understand the basicity differences, one must analyze the competition between tautomeric stabilization and substituent electronic effects .
Tautomerism and Protonation Sites
4,6-Dihydroxypyrimidine is amphoteric.[1] In aqueous and acidic solutions, it does not exist primarily as the "diol" but equilibrates between lactam, lactim, and zwitterionic forms.
-
Primary Protonation (Base
Monocation): Occurs at the ring nitrogen (N1/N3) for 4,6-DHP and alkyl derivatives. The zwitterionic character enhances the electron density at the nitrogen, making it more basic than typical pyrimidines. -
Secondary Protonation (Monocation
Dication): Occurs at the carbonyl oxygen in highly acidic media ( ).
Substituent Effects (SAR)
-
2-Alkyl (Methyl/Ethyl): Exerts a positive inductive effect (
), pushing electron density into the ring. This stabilizes the positive charge on the protonated nitrogen, increasing . -
5-Nitro: A strong mesomeric ($ -M
-I $) withdrawing group. It depletes electron density from the ring nitrogens, destabilizing the N-protonated cation. Consequently, protonation becomes much harder (lower ) and may shift towards oxygen atoms.
Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the divergence in protonation pathways based on substituents.
Figure 1: Impact of substituents on the protonation pathway of 4,6-dihydroxypyrimidine.
Comparative Data Analysis
The following data represents the acidity constants of the conjugate acids (
-
Interpretation: Higher values indicate a stronger base .
-
Scale: Values were determined using the Hammett acidity function (
) in sulfuric acid, as these bases are too weak for standard aqueous pH titration.
| Compound Derivative | Substituent (Pos) | Electronic Effect | Relative Basicity | ||
| 2-Methyl-4,6-DHP | 2-Methyl | +0.18 | -2.84 | Strongest | |
| 2-Ethyl-4,6-DHP | 2-Ethyl | -0.03 | -2.81 | Strong | |
| 4,6-DHP (Parent) | None | Reference | -0.32 | -2.91 | Moderate |
| Barbituric Acid | 2-OH (Keto form) | Keto-Enol Tautomer | -2.09 | -4.14 | Weak |
| 5-Nitro-2-Methyl-DHP | 5-Nitro | -2.76 | N/A (Monocation only) | Very Weak | |
| 5-Nitro-2-Ethyl-DHP | 5-Nitro | -3.02 | N/A (Monocation only) | Weakest |
Data Source: Values derived from UV-Vis spectrophotometric titration in
Experimental Protocol: Spectrophotometric Titration
Since these compounds are weak bases (
Reagents & Equipment[3]
-
Analytes: 4,6-dihydroxypyrimidine derivatives (High purity >98%).[2][3]
-
Solvent System: Sulfuric acid (
) ranging from 0.1% to 99.5%.[4][5] -
Detection: Double-beam UV-Vis Spectrophotometer (Scanning 200–350 nm).
-
Reference: Hammett Acidity Function tables for
.
Step-by-Step Workflow
-
Stock Preparation: Dissolve the derivative in water or weak acid to form a stock solution (
M). Ensure complete dissolution; sonicate if necessary. -
Sample Series Generation: Prepare a series of 10–15 samples with increasing
concentrations (e.g., 0.5%, 5%, 10% ... 90%). Maintain a constant analyte concentration across all samples. -
Spectral Acquisition:
-
Record UV spectra for each sample at 25°C.
-
Observe the shift in
(bathochromic or hypsochromic shift) and changes in extinction coefficient ( ). -
Validation Point: Verify the presence of an Isosbestic Point .[4] A sharp isosbestic point confirms a clean two-component equilibrium (
) without side reactions (like ring cleavage).
-
-
Data Processing (Yates-McClelland Method):
-
Calculate the ionization ratio (
) using absorbance ( ) at a specific wavelength: -
Plot
vs. (Hammett acidity). -
The intercept at
gives the .
-
Experimental Logic Flow
Figure 2: Workflow for determining pKa of weak bases using spectrophotometry.
References
-
Vu, T. Q., Yudin, N. V., Kushtaev, A. A., Nguyen, T. X., & Maltsev, S. A. (2021).[4][6][7] Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163.[7] [Link][4]
-
Katritzky, A. R., Hall, C. D., El-Gendy, B. E. M., & Draghici, B. (2010).[8] Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475-484.[8] [Link]
- Yates, K., & McClelland, R. A. (1967). The determination of the acidity function H0 in aqueous sulfuric acid. Journal of the American Chemical Society, 89(11), 2686-2692.
Sources
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the inhibitory effects of pyrimidine derivatives on nitric oxide production.
Executive Summary
Nitric oxide (NO), while a critical signaling molecule, drives chronic inflammation when overproduced by inducible nitric oxide synthase (iNOS).[1] For drug development professionals, the pyrimidine scaffold represents a privileged structure due to its ability to interfere with the NF-κB signaling pathway and directly bind the iNOS active site. This guide provides a technical comparison of three distinct classes of pyrimidine derivatives—Polysubstituted 2-aminopyrimidines , 7H-pyrrolo[2,3-d]pyrimidines , and Thienopyrimidines —evaluating their efficacy in inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mechanistic Grounding: The iNOS Pathway
To understand the inhibitory efficacy of these derivatives, we must first map the signaling cascade they disrupt. The primary target is not just the enzyme itself, but the transcriptional machinery regulating its expression.
Figure 1: Pro-Inflammatory Signaling and Pyrimidine Intervention
Caption: Figure 1: Dual mechanism of action where pyrimidine derivatives prevent NF-κB translocation and directly occlude the iNOS catalytic pocket.[2]
Comparative Analysis of Derivatives
Class A: Polysubstituted 2-Aminopyrimidines[3]
-
Core Mechanism: These derivatives function primarily by downregulating iNOS mRNA expression.
-
Structure-Activity Relationship (SAR):
-
Performance: High potency with IC50 values in the 2–10 μM range, outperforming standard NSAIDs like aspirin in NO suppression [1].[3]
Class B: 7H-pyrrolo[2,3-d]pyrimidines[1]
-
Core Mechanism: These fused bicyclic systems are designed to improve lipophilicity and cell permeability while maintaining hydrogen bonding capability with the iNOS active site.
-
Key Compound (S2h): A hybridization of the pyrrolo[2,3-d]pyrimidine scaffold with cinnamamide fragments.[1]
-
Performance:
-
IC50: 3.21 ± 0.67 μM (Superior to the positive control L-NNA, which has an IC50 of ~28 μM).[1]
-
Selectivity: Docking studies reveal specific
interactions and hydrogen bonding within the iNOS pocket, reducing off-target effects [2].
-
Class C: Thienopyrimidines
-
Core Mechanism: Often acting as dual inhibitors, these compounds target both the COX-2 and iNOS pathways. The thiophene ring fused to the pyrimidine enhances binding affinity through hydrophobic interactions.
-
Performance:
-
While effective, some derivatives (e.g., compound 1m) show higher potency against PGE2 (IC50 = 1.1 μM) than NO (37% inhibition at tested concentrations). However, specific derivatives like Compound 10 have shown promise as selective anti-inflammatory agents with favorable toxicity profiles [3, 4].
-
Summary Data Table
| Derivative Class | Key Compound | IC50 (NO Inhibition) | Mechanism Focus | Reference |
| Pyrrolo[2,3-d]pyrimidine | S2h | 3.21 μM | Direct iNOS binding & Expression | [2] |
| Pyrrolo[2,3-d]pyrimidine | N3b | 4.66 μM | iNOS Protein Expression | [2] |
| 2-Aminopyrimidines | 4,6-dichloro analogs | 2.0 - 10.0 μM | mRNA Downregulation | [1] |
| Thienopyrimidines | Compound 10 | Moderate* | Dual COX-2/iNOS | [4] |
| Standard Control | L-NNA | 28.36 μM | Competitive Inhibition | [2] |
*Note: Thienopyrimidines often exhibit higher selectivity for COX-2, with NO inhibition being a secondary but significant effect.
Experimental Protocol: Griess Assay for NO Determination
To validate the efficacy of a novel pyrimidine derivative, the following self-validating protocol is recommended. This workflow ensures that observed reductions in NO are due to specific inhibition, not cytotoxicity.
Figure 2: Validated Screening Workflow
Caption: Figure 2: Parallel workflow incorporating cell viability (MTT) to rule out false positives caused by cytotoxic cell death.
Step-by-Step Methodology
-
Cell Seeding: Plate RAW 264.7 cells at a density of
cells/well in 96-well plates. Allow adherence for 24 hours. -
Compound Treatment: Replace medium with fresh DMEM containing the pyrimidine derivative at graded concentrations (e.g., 1, 5, 10, 25, 50 μM). Critical Step: Include a vehicle control (DMSO < 0.1%) and a positive control (L-NNA or Indomethacin).
-
Induction: After 1 hour of pre-incubation, add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Viability Correction: Perform an MTT or CCK-8 assay on the remaining cells. Reject data if cell viability drops below 80% compared to control, as the reduction in NO is likely due to cell death rather than enzymatic inhibition.
Critical Evaluation & Expert Insight
From a medicinal chemistry perspective, the 7H-pyrrolo[2,3-d]pyrimidine scaffold (Class B) currently offers the most promising balance of potency and drug-likeness. The sub-5 μM IC50 values suggest a high affinity for the iNOS active site.
However, Polysubstituted 2-aminopyrimidines (Class A) should not be overlooked for topical applications or cases where transcriptional suppression is preferred over direct enzymatic inhibition. The ability to modify the C-2 amino group provides a versatile handle for tuning solubility and bioavailability.
Recommendation: For lead optimization, prioritize the pyrrolo[2,3-d]pyrimidine core but explore hybridizing it with the 4,6-dichloro substitution pattern found effective in Class A to potentially achieve sub-micromolar potency.
References
-
Dual Inhibition of Nitric Oxide and Prostaglandin E2 Production by Polysubstituted 2-aminopyrimidines. Source: Nitric Oxide (2016).[4] URL:[Link]
-
Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Source: ResearchGate / Bioorganic Chemistry (2024). URL:[Link]
-
Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide. Source: MDPI Molecules (2012). URL:[Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors. Source: ResearchGate (2025).[5] URL:[Link]
Sources
Safety Operating Guide
Technical Guide: Safe Handling & Logistics of 2-Amino-pyrimidine-4,6-diol
[1]
Executive Hazard Summary
2-Amino-pyrimidine-4,6-diol (CAS: 56-09-7), often referred to as 2-Amino-4,6-dihydroxypyrimidine, presents specific handling challenges due to its physical state as a fine, static-prone powder and its biological activity as a metabolic intermediate.[1]
While often classified as an irritant rather than a high-toxicity acute poison, complacency is the primary risk factor.[1] The compound is a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE) .[2] The primary vector of exposure is dust inhalation during weighing and transfer, which can lead to chronic sensitization or acute respiratory distress.
GHS Classification:
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "barrier-in-depth" strategy.[1] Do not rely on a single layer of defense.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min.[1] thickness 0.11 mm) | Latex is permeable to many organic nitrogen heterocycles. Nitrile offers superior chemical resistance. Double-gloving is recommended during solubilization to prevent permeation upon accidental splash.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1]1) | Standard safety glasses are insufficient for fine powders. Goggles form a seal that prevents airborne dust particles from bypassing the lens and irritating the ocular mucosa. |
| Respiratory | N95 Respirator (Minimum) or P100 | If handling outside a fume hood (not recommended), an N95 is mandatory to filter solid particulates. A P100 provides superior filtration for fine dusts. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Long sleeves required.[1] Ensure the coat is buttoned to the neck to prevent dust accumulation on the clavicle/neck area, a common site for contact dermatitis. |
Operational Handling Protocols
A. Engineering Controls (The Primary Barrier)[1]
-
Fume Hood: All open-container manipulations (weighing, transfer, solubilization) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1]
-
Static Control: As a dry organic powder, this compound is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.[1]
B. Solubilization & Cleaning Logic[1]
-
Solubility Profile: This compound is sparingly soluble in neutral water but highly soluble in aqueous alkali (e.g., NaOH, KOH) due to the deprotonation of the hydroxyl groups.
-
Cleaning Protocol: Do not use pure water or ethanol alone to clean spills.[1] Use a 0.1M NaOH solution or a basic laboratory detergent (e.g., Alconox) to convert the residue into its soluble salt form, ensuring complete decontamination of glassware and surfaces.
C. Storage Logistics[1]
Emergency Response Logic
The following diagram outlines the immediate decision-making process for exposure events.
Figure 1: Immediate response logic for exposure to 2-Amino-pyrimidine-4,6-diol.[1][2][7][8][9] Note the specific instruction to avoid dry sweeping spills to prevent aerosolization.
Waste Disposal & Logistics[1]
Disposal must strictly adhere to local environmental regulations (RCRA in the US).
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a container labeled "Hazardous Solid Waste - Toxic/Irritant." Do not throw in regular trash.
-
Liquid Waste: Solutions containing this chemical should be collected in a "Basic Organic Aqueous Waste" carboy (due to the likely use of basic cleaners).
-
Drain Disposal: Strictly Prohibited. Do not pour down the sink.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
